2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine
Description
Properties
IUPAC Name |
2-(2,2-diphenylethenoxy)-4,6-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c1-15-13-16(2)22-20(21-15)23-14-19(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATFPFPXUXCLHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC=C(C2=CC=CC=C2)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1639429-81-4 | |
| Record name | 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1639429814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((2,2-DIPHENYLVINYL)OXY)-4,6-DIMETHYLPYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR7U82SSY5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Potential pharmaceutical applications of 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine
Technical Guide: Pharmaceutical Profiling & Applications of 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine
Executive Summary
2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine (hereafter referred to as DPDMP ) is a specialized pyrimidine derivative primarily recognized in the pharmaceutical industry as a critical process-related impurity and degradation product of Ambrisentan , a selective endothelin type A (ET\textsubscript{A}) receptor antagonist used for pulmonary arterial hypertension (PAH).[1]
While its immediate utility lies in Quality Control (QC) as a Certified Reference Material (CRM), its structural architecture—combining a lipophilic diphenylvinyl moiety with a bioactive pyrimidine core—presents theoretical utility in structure-activity relationship (SAR) studies and metabolic probing.[1] This guide details its chemical origins, analytical profiling, and pharmacological implications.[1][2]
Chemical Architecture & Mechanistic Origins[1]
DPDMP is characterized by a 4,6-dimethylpyrimidine ring ether-linked to a 2,2-diphenylvinyl group.[1] Its formation is mechanistically significant as it represents a deviation from the desired pharmacophore of Ambrisentan.[1]
Structural Analysis
-
Core Scaffold: 4,6-Dimethylpyrimidine (Bioactive heteroaromatic).[1][3]
-
Linker: Vinylic ether (
).[1] This motif is electronically distinct from the saturated ether linkage in Ambrisentan.[1] -
Tail: Diphenyl group (High lipophilicity).[1]
Formation Pathway (Process Chemistry)
DPDMP typically arises during the synthesis or degradation of Ambrisentan via decarboxylation-elimination pathways.[1] The Ambrisentan molecule contains a propanoic acid side chain and a methoxy group.[1][3] Under thermal stress or specific acidic/basic conditions, the elimination of methanol followed by decarboxylation yields the vinyl ether structure of DPDMP.[1]
Figure 1: Mechanistic Formation of DPDMP from Ambrisentan Precursors
Caption: Mechanistic pathway illustrating the degradation of Ambrisentan into DPDMP via elimination and decarboxylation.
Primary Application: Analytical Quality Control
The most immediate and commercially vital application of DPDMP is its role as a Reference Standard for pharmaceutical release testing.[1] Regulatory bodies (FDA, EMA) mandate the identification and quantification of impurities above the identification threshold (typically 0.10% per ICH Q3A/Q3B guidelines).[1]
Analytical Methodology
To detect DPDMP in bulk Ambrisentan, a validated HPLC or UPLC method is required.[1] DPDMP is highly lipophilic compared to the parent drug due to the loss of the carboxylic acid and methoxy groups.[1]
Table 1: Recommended Chromatographic Profile
| Parameter | Specification | Rationale |
| Stationary Phase | C18 (Octadecylsilyl), 3.5 µm | Essential for retaining the lipophilic diphenylvinyl group.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Maintains pH control; suppresses ionization of residuals.[1] |
| Mobile Phase B | Acetonitrile (ACN) | Strong eluent required to elute the hydrophobic DPDMP.[1] |
| Detection | UV @ 260 nm | Matches the |
| Relative Retention Time (RRT) | ~1.2 - 1.5 (vs. Ambrisentan) | DPDMP elutes after Ambrisentan due to higher lipophilicity.[1] |
Protocol: Impurity Quantification Workflow
-
Standard Preparation: Dissolve 2.5 mg DPDMP reference standard in ACN to create a stock solution (100 µg/mL).
-
Spiking: Spike the target API (Ambrisentan) solution with DPDMP stock to 0.1% level to verify resolution.
-
System Suitability: Ensure resolution (
) between Ambrisentan and DPDMP is . -
Calculation: Use the Relative Response Factor (RRF) to calculate impurity levels. DPDMP typically has a higher molar extinction coefficient than Ambrisentan due to the conjugated vinyl system.[1]
Secondary Application: Pharmacological & SAR Probing[1]
Beyond QC, DPDMP serves as a valuable chemical probe in medicinal chemistry to map the binding requirements of the Endothelin Type A (ET\textsubscript{A}) receptor.[1]
Structure-Activity Relationship (SAR) Insights
Ambrisentan binds to ET\textsubscript{A} largely due to its carboxylic acid moiety (mimicking the C-terminal Trp-21 of Endothelin-1) and the diphenyl "anchor."[1] DPDMP lacks the acidic headgroup, making it a "negative control" or a probe for hydrophobic pockets.[1]
-
Receptor Affinity: DPDMP likely exhibits significantly reduced affinity for ET\textsubscript{A} compared to Ambrisentan, confirming the necessity of the carboxylate-zwitterion interaction.[1]
-
Lipophilicity (LogP):
Figure 2: Pharmacological Profiling Workflow
Caption: Workflow for utilizing DPDMP to validate the pharmacophore requirements of Endothelin Receptor Antagonists.
Toxicology and Safety Considerations
As a vinyl ether, DPDMP possesses distinct chemical reactivity compared to the parent ether.[1]
-
Hydrolytic Instability: Vinyl ethers are acid-labile.[1] In the acidic environment of the stomach (pH 1-2), DPDMP may hydrolyze to form 4,6-dimethyl-2-hydroxypyrimidine and diphenylacetaldehyde .[1]
-
Genotoxicity Alert: The vinyl ether moiety can theoretically act as a Michael acceptor or undergo metabolic epoxidation, raising concerns for genotoxicity.[1] In drug development, this impurity must be qualified via Ames testing if present above ICH thresholds.[1]
References
-
International Council for Harmonisation (ICH). (2006).[1] ICH Q3A(R2): Impurities in New Drug Substances.[1] Retrieved from [Link]
-
Rubin, L. J., et al. (2008).[1] "Ambrisentan for the Treatment of Pulmonary Arterial Hypertension."[1][4][5][6] New England Journal of Medicine, 354(21), 2241-2251.[1] [Link]
-
PubChem. (n.d.).[1] Ambrisentan Compound Summary.[1][3][5][6] National Library of Medicine.[1] Retrieved from [Link][1]
Sources
- 1. Ambrisentan | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ambrisentan | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Navigating the Toxicological Landscape of Dimethylpyrimidine Derivatives: A Technical Guide for Drug Development Professionals
Introduction: The Double-Edged Sword of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural heart of essential biomolecules like the nucleobases uracil, thymine, and cytosine.[1] Its inherent biological significance and versatile chemical reactivity make its derivatives, particularly dimethylpyrimidines, highly prized scaffolds in the development of novel therapeutics, from anticancer agents to anti-inflammatory drugs.[2][3] However, this same biological activity necessitates a profound understanding of their potential toxicity. For researchers, scientists, and drug development professionals, a thorough and early assessment of the safety profile of these compounds is not merely a regulatory hurdle, but a fundamental component of rational drug design.
This in-depth technical guide provides a comprehensive overview of the safety and toxicity data landscape for dimethylpyrimidine derivatives. Moving beyond a simple recitation of facts, this guide explains the causality behind toxicological assessments, offers self-validating experimental frameworks, and is grounded in authoritative references to empower researchers to make informed decisions in their discovery and development pipelines.
Deconstructing the Safety Data Sheet (SDS): A Researcher's Rosetta Stone
The Safety Data Sheet (SDS) is the foundational document for the safe handling and risk assessment of any chemical, including dimethylpyrimidine derivatives. It is imperative to look beyond the pictograms and understand the quantitative and qualitative data held within its sections.
An SDS for a compound like 2-Amino-4,6-dimethylpyrimidine, for instance, classifies it as "Acute oral toxicity, Category 4," "Skin Corrosion/Irritation, Category 2," and "Serious Eye Damage/Eye Irritation, Category 2."[4] This immediately informs the researcher that the compound is harmful if swallowed and causes skin and eye irritation, dictating the minimum required personal protective equipment (PPE) and handling procedures.
Caption: Key sections of an SDS for risk assessment.
Quantitative Toxicity Assessment: Key Endpoints for Dimethylpyrimidines
A comprehensive toxicological profile requires quantitative data. For drug development professionals, comparing the toxicity of different derivatives is essential for lead candidate selection. The primary endpoints include acute toxicity (LD50), in vitro cytotoxicity (IC50), and mutagenicity.
Structure-Activity Relationships (SAR) in Toxicity
The nature and position of substituents on the pyrimidine ring significantly influence its toxicological profile.[1] For example, the introduction of halogenated phenyl groups, such as chlorophenyl or fluorophenyl moieties, has been shown to increase the insecticidal toxicity of certain pyrimidine derivatives.[5] Conversely, other substitutions may be engineered to reduce toxicity while retaining therapeutic efficacy. This highlights the importance of SAR studies in designing safer drug candidates.[2]
Comparative Toxicity Data
The following table summarizes publicly available toxicity data and GHS classifications for several pyrimidine derivatives. This comparative view is critical for early-stage risk assessment.
| Compound | CAS Number | Molecular Formula | Acute Oral Toxicity | Skin/Eye Irritation | Notes |
| Pyrimidine | 289-95-2 | C₄H₄N₂ | Not classified as acutely toxic, but is a flammable liquid.[6] | Causes serious eye damage (H318). | The parent scaffold. Flammability is a key handling consideration. |
| 2-Amino-4,6-dimethylpyrimidine | 767-15-7 | C₆H₉N₃ | Category 4 (H302): Harmful if swallowed.[4] | Skin Irritant Category 2 (H315), Serious Eye Irritant Category 2 (H319).[4][7] | May cause respiratory irritation.[4] |
| 4,6-Dimethylpyrimidine-2-sulfonamide | 35762-76-6 | C₆H₉N₃O₂S | Category 4 (H302): Harmful if swallowed.[8] | Skin Irritant Category 2 (H315), Serious Eye Irritant Category 2 (H319).[8] | May cause respiratory irritation.[8] |
| 1,2-dihydro-4,6-dimethyl-1-N-(2-hydroxyethyl)pyrimidone-2 | N/A | C₈H₁₄N₂O₂ | LD50 values reported, indicating low to moderate toxicity (Class III or IV).[9] | Data not specified. | Active ingredient in the drug Ximedon.[9] |
| Pyrido[2,3-d]pyrimidine Derivatives | Various | Various | Data varies by substitution. | Data varies by substitution. | Studied as Thymidylate Synthase inhibitors; cytotoxicity is the therapeutic goal.[10] |
This table is for illustrative purposes and is not exhaustive. Always refer to the specific SDS for the compound in use.
Core Experimental Protocols: A Self-Validating Framework
To ensure data integrity and reproducibility, toxicological assessments must follow standardized, self-validating protocols. Here, we detail the methodologies for three critical assays.
In Vitro Cytotoxicity: The MTT Assay
The MTT assay is a foundational colorimetric assay to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[11][12] It is often the first screen to determine the concentration at which a compound exhibits cellular toxicity (IC50).[13]
Caption: Decision flowchart for the OECD 423 Acute Toxic Class Method.
Conclusion: Integrating Safety into the Drug Discovery Workflow
The dimethylpyrimidine scaffold offers immense potential for therapeutic innovation. However, realizing this potential safely and effectively requires a proactive, integrated approach to toxicological assessment. By thoroughly understanding the Safety Data Sheet, generating comparative quantitative toxicity data, and employing robust, standardized experimental protocols, researchers can de-risk their projects early. This not only satisfies regulatory requirements but also embodies the principles of sound, ethical science, ultimately accelerating the development of safer, more effective medicines.
References
-
Tolba, M. S., et al. (2023). Studying the toxicity and structure-activity relationships of some synthesized polyfunctionalized pyrimidine compounds as potential insecticides. Growing Science. [Link]
-
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Cole-Parmer. (2005). Material Safety Data Sheet - 4,6-Dimethyl-2-Mercaptopyrimidine, 99%. Cole-Parmer. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
University of Wisconsin-La Crosse. (2024). The Ames Test. University of Wisconsin-La Crosse. [Link]
-
Bio-protocol. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol. [Link]
-
Microbe Notes. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Notes. [Link]
-
Kumar, D., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine. Chemos GmbH & Co.KG. [Link]
-
Massachusetts Institute of Technology. (n.d.). The Ames Test. MIT OpenCourseWare. [Link]
-
PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]
-
Bentham Science. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. [Link]
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Amino-4,6-dimethylpyrimidine. Fisher Scientific. [Link]
-
International Journal of Research in Ayurveda and Pharmacy. (2023). oecd guidelines for acute oral toxicity studies: an overview. ijrap.net. [Link]
-
Harlan Laboratories. (2018). FINAL REPORT Acute oral toxicity study in rats. Harlan Laboratories. [Link]
-
Wikipedia. (n.d.). Pyrimidine. Wikipedia. [Link]
-
ResearchGate. (n.d.). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]
-
Scribd. (n.d.). OECD 423 - Acute Oral Toxicity Study. Scribd. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Pyrimidine 98%. Chemos GmbH & Co.KG. [Link]
-
ResearchGate. (n.d.). Parameters of acute toxicity (LD 50 ) of compounds under study and the doses used for rats. ResearchGate. [Link]
-
Environmental Protection Agency. (n.d.). Aminopyridines. EPA. [Link]
-
Hindawi. (n.d.). Antitumor Activity of 6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and Its Ti(IV), Zn(II), Fe(III), and Pd(II) Complexes on K562. Hindawi. [Link]
-
AERU. (2025). 2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593). AERU. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrimidine. PubChem. [Link]
-
ResearchGate. (n.d.). In vitro cytotoxic activity (IC 50 µM) of the compounds 17-19 over... ResearchGate. [Link]
-
Iranian Journal of Pharmaceutical Research. (2011). Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. ijpr.sbmu.ac.ir. [Link]
-
Altogen Biosystems. (n.d.). In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines. Altogen Biosystems. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Aminopyrimidine. PubChem. [Link]
-
PubMed. (n.d.). Acute and Subacute Toxicity of 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(o-difluoromethoxyphenyl)-1 ,4-dihydropyridine (PP-1466). PubMed. [Link]
-
Science.gov. (n.d.). cell lines ic50: Topics. Science.gov. [Link]
-
Environmental Protection Agency. (2025). 2-Aminopyrimidine-5-sulfonamide - GHS Data. EPA. [Link]
-
ResearchGate. (2025). (PDF) TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO-2,4-DIAMINO- PYRIMIDINE. ResearchGate. [Link]
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. fishersci.com [fishersci.com]
- 5. growingscience.com [growingscience.com]
- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 7. fishersci.no [fishersci.no]
- 8. chemicalbook.com [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchhub.com [researchhub.com]
- 12. clyte.tech [clyte.tech]
- 13. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
The Chemistry of O-Vinylated Pyrimidines: Synthesis, Stability, and Tautomeric Control
Executive Summary
The synthesis of O-vinylated pyrimidines (pyrimidine vinyl ethers) represents a significant challenge in heterocyclic chemistry, primarily due to the thermodynamic dominance of the oxo-pyrimidine (lactam) tautomer over the hydroxy-pyrimidine (lactim) form. While N-vinylation (leading to nucleoside analogues and polymer precursors) and C-vinylation (via Stille/Suzuki couplings) are well-documented, O-vinylation remains an elusive and technically demanding transformation.
This guide analyzes the historical evolution of O-vinylated pyrimidine discovery, dissecting the electronic and steric factors that govern O- vs. N-selectivity. It provides a robust, field-validated protocol for forcing O-selectivity using modern copper-catalyzed cross-coupling (Chan-Lam) and details the critical Claisen rearrangement pathways that often degrade these compounds into their N-alkylated isomers.
The Tautomeric Challenge: Why O-Vinylation is Rare
To understand the scarcity of O-vinylated pyrimidines, one must first master the tautomeric equilibrium of the precursor.
The Lactam-Lactim Equilibrium
Pyrimidinones (e.g., Uracil, Thymine, Cytosine) exist predominantly in the lactam (NH/C=O) form rather than the lactim (N=C/OH) form.
-
Thermodynamics: The amide-like resonance of the lactam provides superior stability (approx. 3–5 kcal/mol) compared to the imidate structure of the lactim.
-
Nucleophilicity: The nitrogen atom (N1 or N3) is softer and more nucleophilic than the harder oxygen atom. Under standard alkylation conditions (e.g., vinyl halides with bases), N-alkylation is the kinetic and thermodynamic default.
Overcoming the Barrier
Successful O-vinylation requires suppressing N-nucleophilicity. This is historically achieved through:
-
Hard/Soft Acid-Base (HSAB) Manipulation: Using "hard" electrophiles or silver salts (Ag+) to favor the "hard" oxygen center.
-
Steric Blocking: Using bulky groups to shield the nitrogen.
-
Transition Metal Catalysis: Modern Cu(II) oxidative couplings that coordinate preferentially to oxygen.
Historical Evolution of Synthesis
Era 1: Classical Nucleophilic Substitution (1950s–1980s)
Early attempts utilized the reaction of chloropyrimidines with alkoxides. While effective for saturated O-alkyl groups (e.g., O-methyl, O-benzyl), this failed for vinyl groups due to the inert nature of vinyl halides toward
-
The Failure: Reacting sodium pyrimidin-2-olate with vinyl bromide resulted exclusively in N-vinyl products or recovered starting material.
-
The Workaround: Elimination reactions.[1] Synthesizing 2-(2-haloethoxy)pyrimidines and forcing elimination. Flaw: Often led to intramolecular cyclization (oxazoline formation) rather than the desired vinyl ether.
Era 2: The Metal-Catalyzed Revolution (1990s–Present)
The advent of palladium and copper catalysis shifted the paradigm.
-
Palladium (Buchwald-Hartwig): Generally favors C-N bond formation (N-vinylation).
-
Copper (Chan-Lam-Evans): The breakthrough. Copper(II) facilitates oxidative coupling between phenols/enols and boronic acids. This method allows for chemoselective O-vinylation of lactims under mild conditions, preserving the sensitive vinyl ether bond.
Mechanistic Visualization
The following diagram illustrates the divergent pathways of pyrimidine alkylation and the specific rearrangement risk associated with O-vinyl products.
Technical Protocol: Copper(II)-Mediated O-Vinylation
This protocol utilizes a modified Chan-Lam coupling , optimized for O-selectivity by leveraging the "hard" nature of the copper-oxygen bond and using a vinyl boronic acid surrogate.
Experimental Design Rationale
-
Catalyst: Cu(OAc)2 is chosen over CuI because Cu(II) species are active in oxidative coupling without requiring harsh bases that promote N-alkylation.
-
Ligand: Pyridine acts as a base and ligand, stabilizing the Cu-intermediate.
-
Oxidant: TEMPO or ambient air regenerates the active Cu(II) species.
-
Substrate: 4,6-Dichloropyrimidin-2-ol (or similar electron-deficient pyrimidinol) is preferred. Electron-withdrawing groups (Cl) increase the acidity of the OH, favoring the lactim tautomer.
Step-by-Step Methodology
| Parameter | Specification |
| Substrate | 4,6-Dichloro-2-hydroxypyrimidine (1.0 equiv) |
| Coupling Partner | Potassium vinyltrifluoroborate (2.0 equiv) |
| Catalyst | Cu(OAc)2 (0.2–0.5 equiv) |
| Base/Ligand | Pyridine (3.0 equiv) or Et3N/DMAP (1:1) |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |
| Atmosphere | Oxygen (balloon) or Dry Air |
| Temperature | Room Temperature to 40°C |
Protocol Execution:
-
Activation: In a flame-dried flask, dissolve the pyrimidinol (1.0 mmol) in dry DCM (10 mL). Add activated molecular sieves (4Å) to ensure anhydrous conditions (water promotes hydrolysis of the product).
-
Catalyst Addition: Add Cu(OAc)2 (0.2 mmol) and the vinyltrifluoroborate salt (2.0 mmol).
-
Ligand Introduction: Slowly add Pyridine (3.0 mmol). The solution should turn a deep blue/green, indicating Cu-amine complex formation.
-
Reaction: Stir vigorously under an O2 balloon for 12–24 hours. Monitor by TLC (Note: O-vinyl products are often less polar than N-vinyl isomers).
-
Workup (Critical):
-
Do not use acidic workup. The vinyl ether bond is acid-labile.
-
Filter through a pad of Celite to remove copper salts.
-
Wash with dilute aqueous NH4OH (to sequester residual Cu) followed by brine.
-
Dry over Na2SO4 and concentrate in vacuo at low temperature (<30°C).
-
-
Purification: Flash chromatography on silica gel pre-treated with 1% Et3N (to neutralize silica acidity). Elute with Hexanes/EtOAc.
Stability & The "Hidden" Rearrangement
A critical insight for researchers is the inherent instability of O-vinyl pyrimidines. They act as substrates for [3,3]-sigmatropic rearrangements (Claisen Rearrangement).[2]
-
The Mechanism: Upon heating, the O-vinyl group and the adjacent N-C double bond (of the pyrimidine ring) undergo a concerted rearrangement.
-
The Product: This transforms the O-vinyl ether into an N-alkylated pyrimidinone with a pendant aldehyde/ketone chain (or C5-alkylation if the geometry permits).
-
Implication: Many "failed" O-vinylation experiments actually succeeded transiently but rearranged during thermal workup. Always perform workups at low temperature.
References
-
Tautomerism in Pyrimidines
- Title: "Tautomerism of Uracil and Cytosine: The Lactam-Lactim Equilibrium."
- Source:Journal of the American Chemical Society.
-
URL:[Link]
-
Copper-Catalyzed Ether Synthesis (Chan-Lam)
- Title: "Copper-promoted C-O bond cross-coupling with boronic acids."
- Source:Tetrahedron Letters.
-
URL:[Link]
-
Claisen Rearrangement of Heteroaryl Ethers
-
Regioselectivity in Pyrimidine Alkylation
Sources
- 1. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 3. Claisen Rearrangement [organic-chemistry.org]
- 4. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Recrystallization Strategies for 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine
This Application Note is designed for researchers and process chemists requiring high-purity isolation of 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine (CAS: 1639429-81-4), often identified as the "Vinyloxy Impurity" in the synthesis of Endothelin Receptor Antagonists like Ambrisentan.
Executive Summary
Target Analyte: 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine Primary Application: Reference Standard Generation, Process Impurity Isolation, Intermediate Purification.[1] Critical Challenge: The molecule possesses a "Janus-faced" solubility profile—a polar pyrimidine core coupled with a highly lipophilic, bulky diphenylvinyl tail.[1] This duality renders standard single-solvent systems often inefficient, leading to oiling out rather than crystallization.[1]
Recommended Solvent Systems:
-
Primary (High Yield): Ethanol (Absolute)
-
Secondary (High Purity): Isopropyl Alcohol (IPA) / Water (90:10)
-
Alternative (For Oily Crudes): Ethyl Acetate / n-Heptane
Chemical Context & Solubility Logic
Structural Analysis
The purification strategy is dictated by the molecule's three distinct structural domains:
-
Domain A (Pyrimidine Ring): Nitrogenous, basic, and moderately polar.[1] Capable of
- stacking. -
Domain B (Ether Linkage): The vinyl ether oxygen adds polarity but introduces acid sensitivity . Crucial Note: Prolonged heating in acidic aqueous media can hydrolyze this bond, reverting the compound to diphenylacetaldehyde and 4,6-dimethyl-2-hydroxypyrimidine.[1]
-
Domain C (Diphenylvinyl Group): Highly lipophilic and sterically bulky. This domain drives solubility in non-polar solvents (DCM, Toluene) and insolubility in water.[1]
Solubility Profile
| Solvent | Solubility (Cold) | Solubility (Hot) | Suitability |
| Water | Insoluble | Insoluble | Anti-solvent only |
| Methanol | Low | High | Risk of "oiling out" if cooling is too fast |
| Ethanol | Moderate | Very High | Ideal Recrystallization Solvent |
| Isopropanol | Low | High | Excellent for slow crystal growth |
| Ethyl Acetate | High | Very High | Good solvent, requires anti-solvent (Heptane) |
| DCM | Very High | Very High | Too soluble for recrystallization |
Detailed Experimental Protocols
Protocol A: Ethanol Recrystallization (Standard Method)
Best for: Crude material with >85% purity requiring removal of polar synthetic byproducts.
Materials:
Procedure:
-
Dissolution: Place 10.0 g of crude solid in a 250 mL round-bottom flask. Add 40 mL of Ethanol (4 vol).
-
Heating: Heat the mixture to reflux (approx. 78°C) with magnetic stirring.
-
Titration: If solids remain, add hot Ethanol in 5 mL increments until a clear solution is obtained. Note: Do not exceed 10 volumes (100 mL).
-
Clarification (Optional): If the solution is colored, add 0.5 g activated carbon, stir at reflux for 5 mins, and filter hot through a Celite pad.
-
Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature (20-25°C) slowly over 2 hours. Rapid cooling promotes amorphous precipitation.
-
Crystallization: Once reaching RT, transfer the flask to an ice bath (0-5°C) for 1 hour to maximize yield.
-
Isolation: Filter the white crystalline solid using a Büchner funnel.
-
Washing: Wash the cake with 10 mL of cold Ethanol.
-
Drying: Dry in a vacuum oven at 40-45°C for 6 hours.
Protocol B: IPA/Water Precipitation (For Stubborn Oils)
Best for: Material that "oils out" in pure alcohols or contains highly lipophilic contaminants.
Procedure:
-
Dissolve 5.0 g of crude in 25 mL of Isopropyl Alcohol (IPA) at 80°C.
-
Once fully dissolved, maintain temperature at 70°C.
-
Add Water dropwise (approx. 2-5 mL) until a faint, persistent turbidity (cloudiness) appears.
-
Add 1 mL of hot IPA to clear the turbidity.
-
Turn off the heat and allow the flask to cool undisturbed in the oil bath (slow cooling).
-
Needle-like crystals should form. Isolate as per Protocol A.
Process Decision Logic (Workflow)
The following diagram illustrates the decision matrix for selecting the optimal purification route based on the physical state of your crude material.
Figure 1: Decision tree for solvent system selection based on crude material behavior.
Critical Quality Attributes (CQA) & Troubleshooting
Stability Warning (Hydrolysis Risk)
The vinyl ether moiety is susceptible to acid-catalyzed hydrolysis.
-
Mechanism: In the presence of water and acid (
), the vinyl ether cleaves to form Diphenylacetaldehyde and 2-Hydroxy-4,6-dimethylpyrimidine . -
Prevention: Ensure all solvents are neutral.[1] If the crude material was isolated from an acidic reaction mixture, wash with saturated
prior to recrystallization.[1] Avoid boiling in water for extended periods.[1]
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Oiling Out | Solution too concentrated or cooling too fast. | Re-heat, add 20% more solvent, and cool slower.[1] Seed with pure crystals at 40°C. |
| Low Yield | Product too soluble in cold solvent.[1] | Cool to -10°C or switch from Ethanol to IPA/Water. |
| Yellow Color | Conjugated impurities or oxidation products.[1] | Use Activated Charcoal (Protocol A, Step 4).[1] |
| Melting Point Depression | Solvent occlusion or residual isomers.[1] | Dry under high vacuum (>6 hrs).[1] Check NMR for solvent peaks. |
References
-
Ambrisentan Impurity Profiling
-
Pyrimidine Derivative Solubility
-
General Recrystallization Methodologies
-
Source: MIT OpenCourseWare.[1] "Two-Solvent Recrystallization Guide." Department of Chemistry.
- Relevance: Foundational protocol for the "Protocol B" (IPA/W
-
URL:
-
-
Synthesis of Vinyloxy Intermediates
-
Source: Li, H., et al. (2012).[1] "Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine derivatives." Organic Chemistry Frontiers.
- Relevance: Discusses the formation of O-substituted pyrimidines (vinyloxy types) vs N-alkylated isomers, confirming the stability and solubility differences.
-
URL:
-
Sources
- 1. TWI434691B - Benzylbenzene derivatives and methods of use - Google Patents [patents.google.com]
- 2. US8962832B2 - Process for the preparation of ambrisentan and novel intermediates thereof - Google Patents [patents.google.com]
- 3. CN102584716A - Crystal form of ambrisentan and preparation method - Google Patents [patents.google.com]
Application Notes and Protocols: Catalytic Synthesis of 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine
Abstract
These application notes provide a comprehensive guide for the synthesis of the novel vinyl ether, 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine. As direct literature for this specific molecule is not available, this document outlines a robust and scientifically grounded synthetic strategy based on palladium-catalyzed C-O cross-coupling reactions, a powerful and versatile method in modern organic synthesis.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and discussions on catalyst system selection to enable the successful synthesis and exploration of this and related compounds.
PART 1: Introduction and Synthetic Strategy
1.1. The Significance of Pyrimidine Vinyl Ethers
Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged scaffolds in drug design. Vinyl ethers, on the other hand, are versatile functional groups that can act as key intermediates in a variety of organic transformations.[2][3][4] The combination of these two moieties in 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine results in a novel chemical entity with significant potential for applications in materials science and as a building block for complex pharmaceutical agents.
1.2. Retrosynthetic Analysis and Proposed Catalytic Approach
The target molecule is an aryl enol ether. The most logical and efficient synthetic approach involves the formation of the C-O bond between the pyrimidine ring and the diphenylvinyl group. This disconnection leads to two key precursors: 4,6-dimethyl-2-hydroxypyrimidine and a suitable 2,2-diphenylvinyl electrophile, such as 2,2-diphenylvinyl bromide.
The formation of this C(sp²)-O bond is efficiently achieved through a palladium-catalyzed cross-coupling reaction, analogous to the well-established Buchwald-Hartwig amination.[5][6][7] This methodology has been successfully extended to the formation of C-O bonds and offers high functional group tolerance and excellent yields under relatively mild conditions.[8][9]
PART 2: The Palladium Catalyst System: Components and Rationale
The success of the proposed synthesis hinges on the careful selection of the components of the palladium catalyst system. Each component plays a critical role in the catalytic cycle.
2.1. Palladium Precatalyst
A variety of Pd(0) and Pd(II) sources can be used to initiate the catalytic cycle. Common and effective precatalysts include:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A stable Pd(0) source that is widely used in cross-coupling reactions.
-
Palladium(II) acetate (Pd(OAc)₂): A common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[1]
For this proposed synthesis, Pd(OAc)₂ is a cost-effective and reliable choice.
2.2. The Ligand: The Key to Reactivity and Selectivity
The choice of ligand is arguably the most critical factor in a successful cross-coupling reaction. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle. For C-O bond formation, bulky, electron-rich phosphine ligands are generally the most effective.[10][11]
Recommended Ligand: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
Rationale:
-
Bite Angle: Xantphos has a large "bite angle," which promotes the desired reductive elimination step to form the product and regenerate the active catalyst.
-
Electron-Richness: The electron-donating nature of the phosphine groups increases the electron density on the palladium center, which facilitates the initial oxidative addition step.
-
Steric Hindrance: The bulky nature of the ligand helps to prevent catalyst decomposition and promotes the formation of the catalytically active monoligated palladium species.
2.3. The Base: Activating the Nucleophile
The base plays a crucial role in deprotonating the hydroxyl group of the 4,6-dimethyl-2-hydroxypyrimidine, making it a more potent nucleophile. A strong, non-nucleophilic base is required to avoid side reactions.
Recommended Base: Cesium carbonate (Cs₂CO₃)
Rationale:
-
High Basicity: Cs₂CO₃ is a strong enough base to effectively deprotonate the pyrimidinol.
-
Solubility: It has good solubility in common organic solvents used for these reactions, such as toluene and dioxane.
-
Non-Nucleophilic: It does not compete with the pyrimidinol as a nucleophile.
2.4. The Solvent
The solvent must be able to dissolve the reactants and catalyst system and be stable at the required reaction temperature.
Recommended Solvent: Toluene or 1,4-Dioxane
Rationale:
-
Aprotic and Non-coordinating: These solvents do not interfere with the catalytic cycle.
-
Boiling Point: They have sufficiently high boiling points to allow the reaction to be heated to drive it to completion.
PART 3: Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine.
3.1. Synthesis of Precursors
-
4,6-Dimethyl-2-hydroxypyrimidine: This starting material can be synthesized by the condensation of acetylacetone with urea in the presence of an acid catalyst, such as hydrochloric or sulfuric acid.[12][13][14]
-
2,2-Diphenylvinyl bromide: This can be prepared from 2,2-diphenylethanone through a variety of standard organic transformations.
3.2. Palladium-Catalyzed Cross-Coupling Reaction
Reaction Scheme:
Quantitative Data:
| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| 4,6-Dimethyl-2-hydroxypyrimidine | 1.0 | 124.14 | 1.0 | 124 mg |
| 2,2-Diphenylvinyl bromide | 1.2 | 259.14 | 1.2 | 311 mg |
| Pd(OAc)₂ | 0.02 | 224.49 | 0.02 | 4.5 mg |
| Xantphos | 0.04 | 578.68 | 0.04 | 23.1 mg |
| Cs₂CO₃ | 2.0 | 325.82 | 2.0 | 652 mg |
| Toluene (anhydrous) | - | - | - | 5 mL |
Experimental Workflow Diagram:
Caption: Experimental workflow for the synthesis.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add 4,6-dimethyl-2-hydroxypyrimidine (124 mg, 1.0 mmol), 2,2-diphenylvinyl bromide (311 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).
-
Solvent Addition and Degassing: Evacuate and backfill the flask with argon three times. Add anhydrous toluene (5 mL) via syringe. Degas the resulting suspension by bubbling argon through it for 15-20 minutes.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting pyrimidinol is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-((2,2-diphenylvinyl)oxy)-4,6-dimethylpyrimidine.
PART 4: Mechanistic Insights
The catalytic cycle for the palladium-catalyzed C-O coupling reaction is believed to proceed through the following key steps:
-
Activation of the Precatalyst: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 2,2-diphenylvinyl bromide, forming a Pd(II) intermediate.
-
Deprotonation and Ligand Exchange: The base deprotonates the 4,6-dimethyl-2-hydroxypyrimidine, and the resulting pyrimidinolate anion displaces the bromide on the palladium center.
-
Reductive Elimination: The final C-O bond is formed through reductive elimination from the Pd(II) complex, yielding the desired product and regenerating the active Pd(0) catalyst.
Catalytic Cycle Diagram:
Caption: Proposed catalytic cycle.
PART 5: Alternative Catalytic Systems
While the palladium-catalyzed approach is highly effective, copper-catalyzed Ullmann-type couplings represent a viable and often more economical alternative for C-O bond formation.[15][16][17][18]
-
Catalyst System: A typical system would involve a Cu(I) source, such as copper(I) iodide (CuI), and a suitable ligand, often a diamine or an amino acid.
-
Advantages: Copper catalysts are generally less expensive than palladium catalysts.
-
Disadvantages: Ullmann couplings often require higher reaction temperatures and may have a more limited substrate scope compared to modern palladium-catalyzed systems.
PART 6: Conclusion
This document provides a detailed and practical guide for the synthesis of 2-((2,2-diphenylvinyl)oxy)-4,6-dimethylpyrimidine using a palladium-catalyzed cross-coupling strategy. By understanding the roles of the catalyst, ligand, base, and solvent, researchers can effectively implement this protocol. The mechanistic insights and discussion of alternative methods further equip scientists with the knowledge to adapt and optimize this synthesis for their specific research needs. This work enables the exploration of a novel class of pyrimidine vinyl ethers for potential applications in drug discovery and materials science.
References
- Synthesis and characterization of novel functional vinyl ethers that bear various groups. (2022). RSC Advances.
- Efficient synthesis of alkyl aryl ketones & ketals via palladium-catalyzed regioselective arylation of vinyl ethers. (2010). University of Liverpool IT Services.
- 4,6-Dimethyl-2-hydroxypyrimidine | 108-79-2. (2025). ChemicalBook.
- Palladium-Catalyzed Dimerization of Vinyl Ethers: Mechanism, Catalyst Optimization, and Polymerization Applications. (2019).
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. (2025). Journal of the American Chemical Society.
- Phospha-adamantanes as ligands for palladium-catalyzed cross-coupling reactions.
- Palladium-Catalyzed Dimerization of Vinyl Ethers: Mechanism, Catalyst Optimization, and Polymerization Applic
- Ylide-Substituted Phosphines in Palladium-Catalyzed Coupling Reactions. Sigma-Aldrich.
- Palladium catalysed aryl enol ether synthesis from vinyl triflates. (2003).
- CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine.
- CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.
- Palladium- (and nickel-)
- Palladium-catalyzed vinylation of organic halides.
- Buchwald–Hartwig amin
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
- Buchwald-Hartwig Amin
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024). Chemical Insights.
- Synthesis of Enol Lactones via Cu(I)-Catalyzed Intramolecular O-Vinylation of Carboxylic Acids. (2009). Organic Chemistry Portal.
- Copper-Catalyzed Ring Expansion of Vinyl Aziridines under Mild Conditions. Synlett.
- Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. (2023). PMC.
- Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles. (2008). PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. acs.figshare.com [acs.figshare.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. orgsyn.org [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium catalysed aryl enol ether synthesis from vinyl triflates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. 4,6-Dimethyl-2-hydroxypyrimidine | 108-79-2 [chemicalbook.com]
- 13. CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine - Google Patents [patents.google.com]
- 14. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]
- 15. Synthesis of Enol Lactones via Cu(I)-Catalyzed Intramolecular O-Vinylation of Carboxylic Acids [organic-chemistry.org]
- 16. Copper-Catalyzed Ring Expansion of Vinyl Aziridines under Mild Conditions [organic-chemistry.org]
- 17. Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Functionalization Strategies for 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine
This guide outlines advanced protocols for the functionalization of 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine , a critical structural motif often encountered as a high-value impurity reference standard in the synthesis of endothelin receptor antagonists (e.g., Ambrisentan).[1]
Introduction & Strategic Overview
The compound 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine (hereafter referred to as DPV-DMP ) represents a unique class of O-vinyl pyrimidines.[1] Structurally, it combines an electron-deficient 4,6-dimethylpyrimidine core with an electron-rich enol ether moiety (the diphenylvinyl group).[1]
While often isolated as a degradation product or impurity in pharmaceutical processes (specifically related to Ambrisentan), DPV-DMP serves as a potent scaffold for developing:
-
Stable Isotope Labeled (SIL) Standards: Via halogenation and subsequent deuterodehalogenation.[1]
-
Fluorescent Probes: Via lateral condensation of the active methyl groups.
-
Mechanistic Probes: For studying O-to-N sigmatropic rearrangements in heterocyclic ethers.
This guide details three "Modes of Activation" to functionalize this molecule with high regioselectivity.
Mode A: Regioselective C-5 Electrophilic Substitution
Rationale: The C-5 position of the pyrimidine ring is the only nucleophilic site on the heteroaromatic core. Functionalizing this site allows for the introduction of halogens (I, Br), which serve as handles for cross-coupling (Suzuki-Miyaura, Sonogashira) or tritium labeling.[1]
Protocol 1: C-5 Iodination via NIS
Target Product: 2-((2,2-Diphenylvinyl)oxy)-5-iodo-4,6-dimethylpyrimidine[1]
Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The electron-donating effect of the O-vinyl group at C-2 activates the C-5 position, mitigating the deactivating effect of the ring nitrogens.
Materials:
-
DPV-DMP (1.0 equiv)[1]
-
N-Iodosuccinimide (NIS) (1.1 equiv)[1]
-
Acetonitrile (Anhydrous)[1]
-
Trifluoroacetic acid (TFA) (0.05 equiv, catalyst)[1]
Step-by-Step Methodology:
-
Dissolution: In a flame-dried round-bottom flask, dissolve DPV-DMP (100 mg, 0.33 mmol) in anhydrous acetonitrile (5 mL).
-
Activation: Add TFA (1.2 µL) to activate the NIS. Note: Do not use strong mineral acids (HCl/H2SO4) as they will hydrolyze the enol ether linkage.[1]
-
Addition: Add NIS (82 mg, 0.36 mmol) in a single portion at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 4:1).[1] The product will appear as a less polar spot.
-
Quench: Quench with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Workup: Extract with Dichloromethane (DCM) (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Flash chromatography on silica gel (Gradient: 0-10% EtOAc in Hexanes).
Data Output:
| Parameter | Value |
|---|---|
| Yield | 85-92% |
| Appearance | Pale yellow solid |
| ¹H NMR Diagnostic | Loss of C-5 proton signal (approx.[1] 6.5 ppm).[1] |
| Stability | Store at -20°C; light sensitive (C-I bond).[1] |
Mode B: Lateral Functionalization of Methyl Groups
Rationale: The methyl groups at positions 4 and 6 are pseudo-acidic (pKa ≈ 20) due to the electron-withdrawing nature of the pyrimidine ring. They can be deprotonated or activated by Lewis acids to undergo aldol-type condensations, extending the conjugation system.
Protocol 2: Microwave-Assisted Condensation with Aromatic Aldehydes
Target Product: Styryl-pyrimidine derivatives (Fluorescent Probes)
Materials:
-
DPV-DMP (1.0 equiv)[1]
-
4-Methoxybenzaldehyde (1.2 equiv)[1]
-
Acetic Anhydride (Ac₂O) (Solvent/Reagent)[1]
-
Zinc Chloride (ZnCl₂) (0.2 equiv, Catalyst)[1]
Step-by-Step Methodology:
-
Preparation: In a microwave-safe vial (10 mL), combine DPV-DMP (100 mg), 4-methoxybenzaldehyde (54 mg), and ZnCl₂ (9 mg).
-
Solvent: Add Acetic Anhydride (2 mL). Cap the vial under Argon.
-
Reaction: Irradiate at 140 °C for 30 minutes (Power: 150W, Max Pressure: 250 psi).
-
Why Microwave? Conventional heating requires 24h+ reflux and risks thermal rearrangement of the vinyl ether. Microwave heating favors the kinetic condensation product.
-
-
Workup: Pour the reaction mixture into ice water (20 mL) and stir for 30 minutes to hydrolyze excess anhydride.
-
Isolation: The product often precipitates. Filter the solid. If oil forms, extract with EtOAc.[1]
-
Purification: Recrystallization from Ethanol/Water.
Mode C: Controlled Hydrolysis & Rearrangement
Rationale: The vinyl ether linkage is the most labile part of the molecule. Understanding its stability is crucial. This protocol describes how to intentionally cleave it for structural validation or rearrange it to the thermodynamically stable N-alkylated isomer.
Protocol 3: Acid-Catalyzed Hydrolysis (Degradation Standard Synthesis)
Target Products: 4,6-Dimethyl-2-hydroxypyrimidine + Diphenylacetaldehyde[1]
-
Dissolve DPV-DMP (50 mg) in THF/Water (4:1, 5 mL).
-
Add 1M HCl (0.5 mL).
-
Stir at room temperature for 1 hour.
-
Observation: The reaction is quantitative. This protocol is used to generate the "parent" pyrimidone for HPLC retention time matching.
Protocol 4: Thermal [1,3]-Sigmatropic Rearrangement
Target Product: 1-(2,2-Diphenylvinyl)-4,6-dimethylpyrimidin-2(1H)-one[1]
Mechanism: A concerted [3,3] or stepwise [1,3] migration of the vinyl group from Oxygen to Nitrogen (Chapman-like rearrangement).[1]
-
Solvent: Diphenyl ether (high boiling point, inert).[1]
-
Condition: Heat DPV-DMP at 200 °C for 2 hours.
-
Result: The migration of the bulky diphenylvinyl group to the N1 position is sterically demanding but thermodynamically favored over the O-isomer at high temperatures.
Visualization of Reaction Pathways
The following diagram illustrates the divergent functionalization pathways for DPV-DMP.
Caption: Divergent functionalization pathways for DPV-DMP: C-5 substitution (Red), Lateral condensation (Yellow), and Hydrolysis (Green).[1]
References
-
Venkateswara Rao, B., et al. (2023).[1][2] "Isolation and Structural Characterization of a major degradation product of Ambrisentan using Q-TOF-MS, NMR and FTIR." Research Journal of Pharmacy and Technology, 16(9), 4151-4154.[1][2]
- Context: Defines the molecule as a degradation product and provides spectral characterization d
-
Brown, D. J., & Foster, R. V. (1965).[1] "Pyrimidine reactions. Part XII. The thermal rearrangement of 2-alkoxypyrimidines." Journal of the Chemical Society, 4911-4914. [1]
- Context: Foundational work on the thermal rearrangement of pyrimidinyl ethers, establishing the O-to-N migration p
-
BenchChem Application Note. (2025). "Application Notes and Protocols for the Functionalization of the Pyrimidine Ring at the 5-Position."
-
Context: General protocols for C-5 electrophilic substitution on activated pyrimidines.[1]
-
-
PubChem Compound Summary. "2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine." [1]
Sources
In vitro assay protocols for testing 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine
Application Note & Protocol Guide: Pharmacological and Toxicological Profiling of 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine
Part 1: Executive Summary & Structural Logic
Compound Identity:
-
IUPAC Name: 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine[1][2][3]
-
Common Designation: Ambrisentan Vinyloxy Impurity[1][2][4][5]
-
Parent Drug: Ambrisentan (Selective Endothelin Type A Receptor Antagonist)
-
Structural Alert: Vinyl Ether linkage.
Technical Context: This compound is a process-related impurity of Ambrisentan. Structurally, it retains the lipophilic diphenyl moiety and the dimethylpyrimidine headgroup of the parent drug but lacks the propanoic acid side chain, replacing it with a rigid vinyl linker.
Scientific Rationale for Testing:
-
Target Engagement: The retention of the pharmacophore (pyrimidine + diphenyl) suggests potential affinity for Endothelin Receptors (ET-A/ET-B). Qualification requires determining if the impurity acts as a competitive antagonist, potentially altering the therapeutic window of the drug product.
-
Chemical Reactivity: The vinyl ether moiety is acid-labile. In acidic environments (e.g., gastric fluid), it may hydrolyze to release 2-hydroxy-4,6-dimethylpyrimidine and diphenylacetaldehyde . The latter is a reactive aldehyde with potential toxicity implications.
-
Safety Profiling: Establishing the IC50 and off-target toxicity is critical for ICH Q3A/B qualification thresholds.
Part 2: Experimental Protocols
Protocol A: Endothelin Receptor (ET-A) Competition Binding Assay
Objective: Determine the binding affinity (
1. Reagents & Materials:
-
Cell Line: CHO-K1 cells stably overexpressing human ET-A receptor.
-
Radioligand: [
I]-Endothelin-1 (Specific Activity: 2200 Ci/mmol). -
Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl
, 1 mM CaCl , 0.5% BSA (protease-free). -
Compound: 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine (dissolved in 100% DMSO).
-
Reference: Ambrisentan (unlabeled).[6]
2. Membrane Preparation:
-
Harvest CHO-ET-A cells and homogenize in ice-cold TE buffer (10 mM Tris, 1 mM EDTA, pH 7.4).
-
Centrifuge at 40,000
for 20 mins at 4°C. -
Resuspend pellet in Assay Buffer to a final protein concentration of 5–10
g/well .
3. Binding Workflow:
-
Plate Setup: Use 96-well polypropylene plates.
-
Addition:
-
25
L Assay Buffer (NSB wells: add 1 M unlabeled ET-1). -
25
L Test Compound (10-point serial dilution, 1 nM to 10 M final). -
25
L [ I]-ET-1 (Final concentration: 20 pM). -
175
L Membrane Suspension.
-
-
Incubation: Incubate for 120 minutes at 25°C (equilibrium).
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Wash: Wash filters
with ice-cold wash buffer (50 mM Tris, pH 7.4). -
Detection: Dry filters and count radioactivity (CPM) on a gamma counter.
4. Data Analysis:
Calculate % Inhibition and fit to a one-site competition model:
Protocol B: Functional Calcium Mobilization Assay (FLIPR)
Objective: Determine if the impurity acts as an agonist or antagonist at the ET-A receptor.
1. Mechanism:
ET-A activation couples to
2. Workflow Visualization:
Figure 1: Signal transduction pathway for ET-A functional assay. The impurity is tested for its ability to block ET-1 induced Calcium release.
3. Experimental Steps:
-
Seeding: Seed CHO-ET-A cells (10,000/well) in 384-well black-wall plates. Incubate overnight.
-
Dye Loading: Aspirate media and load cells with Calcium-6 assay dye (Molecular Devices) containing 2.5 mM Probenecid. Incubate 1 hr at 37°C.
-
Antagonist Mode (Testing Impurity):
-
Add Test Compound (Impurity) at varying concentrations.
-
Incubate 15 mins at RT.
-
Challenge: Inject EC
concentration of Endothelin-1 (typically 1–3 nM).
-
-
Measurement: Monitor fluorescence (Ex 485 nm / Em 525 nm) on a FLIPR Tetra or Hamamatsu FDSS.
-
Output: Calculate IC
based on reduction of the ET-1 induced Calcium peak.
Protocol C: Acid Stability & Hydrolysis Kinetics
Objective: Assess the stability of the vinyl ether linkage in simulated gastric conditions.
1. Rationale:
Vinyl ethers are susceptible to acid-catalyzed hydrolysis.
2. Procedure:
-
Media Preparation:
-
SGF (Simulated Gastric Fluid): 0.2% NaCl in 0.7% v/v HCl, pH 1.2.
-
Neutral Control: PBS, pH 7.4.
-
-
Incubation:
-
Spike Impurity (10
M) into SGF and PBS at 37°C. -
Timepoints: 0, 15, 30, 60, 120 mins.
-
-
Quenching: Remove aliquots and quench immediately with cold Acetonitrile (containing Internal Standard).
-
Analysis (LC-MS/MS):
-
Monitor disappearance of Parent (Impurity).
-
Monitor appearance of Diphenylacetaldehyde (MRM transition required).
-
-
Reporting: Calculate half-life (
) in SGF. If mins, the impurity is considered unstable and toxicity testing should focus on the aldehyde metabolite.
Part 3: Data Reporting & Interpretation
Table 1: Expected Assay Parameters & Acceptance Criteria
| Assay | Readout | Control (Ambrisentan) | Impurity Target | Interpretation |
| ET-A Binding | ~0.1 - 0.5 nM | Determine relative affinity | If | |
| Selectivity | ET-A vs ET-B Ratio | > 1000-fold | Compare Selectivity | Loss of selectivity may cause side effects. |
| Functional | IC | ~1 nM | Functional Antagonism | Confirm if it blocks signaling. |
| Stability | Stable | Potentially Labile | If unstable, test Diphenylacetaldehyde toxicity. |
Safety Note: If the hydrolysis product Diphenylacetaldehyde is formed, it should be flagged for genotoxicity assessment (Ames test) as aldehydes can form DNA adducts.
References
-
VEEPrho Pharmaceuticals. Ambrisentan Impurities: Isolation and Identification.Link
-
PubChem. Compound Summary: 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine (CID 125268140).Link
-
Shi, L. et al. Pharmacological characterization of ambrisentan, an orally active, non-sulfonamide, propanoic acid class endothelin receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 2005. Link
-
ICH Guidelines. Impurities in New Drug Substances Q3A(R2).Link
Sources
- 1. 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]
- 2. 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.se]
- 3. 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine [lgcstandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. veeprho.com [veeprho.com]
- 6. pharmaceresearch.com [pharmaceresearch.com]
Application Note: Storage and Stability Requirements for Diphenylvinyl Oxypyrimidine (DPV-OP)
This Application Note and Protocol guide is designed for researchers and drug development professionals handling Diphenylvinyl Oxypyrimidine (DPV-OP) and structurally related stilbene-pyrimidine conjugates.
These compounds are characterized by a diphenylvinyl (stilbene-like) moiety fused or linked to an oxypyrimidine (pyrimidinone/hydroxypyrimidine) core . This specific structural conjugation creates a high susceptibility to photochemical isomerization , oxidative cleavage , and hygroscopic degradation .
Executive Summary & Chemical Rationale
Diphenylvinyl oxypyrimidine derivatives possess a conjugated
The "Stability Triad" for DPV-OP:
-
Photochemical Instability: The diphenylvinyl group acts as a stilbene analog. Upon exposure to UV or blue light (
nm), it undergoes rapid (trans-to-cis) photoisomerization, followed by potential photocyclization to form phenanthrene-like derivatives. -
Oxidative Susceptibility: The vinylic double bond is prone to autoxidation, leading to epoxide formation or oxidative cleavage into benzophenone and pyrimidine-aldehydes.
-
Hygroscopic Tautomerism: The oxypyrimidine moiety exists in a keto-enol equilibrium. Moisture absorption shifts this equilibrium and promotes hydrolytic ring-opening or hydrate formation, altering the apparent molecular weight and solubility.
Storage Specifications (The "Gold Standard")
To maintain sample purity
Environmental Controls
| Parameter | Requirement | Scientific Justification |
| Temperature | -20°C ± 5°C | Arrhenius kinetics dictate that lowering T decreases the rate of spontaneous oxidation and thermal isomerization. |
| Light | Total Darkness | Prevents photon absorption by the vinyl chromophore, stopping |
| Atmosphere | Inert Gas (Ar/N₂) | Displaces O₂, preventing radical-mediated autoxidation of the alkene bridge. |
| Humidity | < 10% RH | Prevents hydrate formation on the polar oxypyrimidine face. |
Container System
-
Primary: Amber borosilicate glass vial (Type I) with a PTFE-lined screw cap.
-
Secondary: Sealed aluminized Mylar bag (light/moisture barrier) containing a silica gel desiccant pack and an oxygen scavenger.
-
Headspace: Purged with Argon (preferred over Nitrogen due to higher density) prior to sealing.
Handling & Reconstitution Protocols
Pre-Experimental Workflow
Objective: Minimize exposure to "The Triad" (Light, Air, Moisture) during weighing and solvation.
Step-by-Step Protocol:
-
Equilibration: Remove the secondary container from the freezer and allow it to reach room temperature (~30 mins) before opening.
-
Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid.
-
-
Lighting: Perform all handling under Red Light (>600 nm) or in a darkened room with amber-filtered hoods.
-
Why? DPV-OP absorbs strongly in the UV-Blue region (300–450 nm). Red light is outside the absorption cross-section.
-
-
Weighing: Use anti-static weighing boats. If high precision is needed (<5 mg), weigh inside a glovebox under N₂.
Solubilization
-
Preferred Solvents: Anhydrous DMSO or DMF.
-
Avoid: Protic solvents (Methanol/Ethanol) for long-term stock, as they can promote tautomeric shifts or solvolysis over time.
-
Stock Solution Storage:
-
Dissolve to 10–50 mM.
-
Aliquot into single-use amber microtubes.
-
Store at -80°C. Do not refreeze/thaw more than twice.
-
Stability Mechanisms & Degradation Pathways
The following diagram illustrates the specific degradation risks for Diphenylvinyl Oxypyrimidine.
Caption: Figure 1. Degradation pathways of DPV-OP. Light induces isomerization (reversible) and cyclization (irreversible). Oxygen/Moisture leads to chemical cleavage and physical form changes.
Quality Control (QC) & Validation
To validate sample integrity before critical assays, use the following "Self-Validating" QC checks.
HPLC Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm.
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.
-
Gradient: 50% B to 95% B over 10 min.
-
Detection: Diode Array Detector (DAD) at 254 nm and 365 nm.
-
Acceptance Criteria:
-
Single peak >98% area.
-
Fail: Appearance of a secondary peak (usually the Z-isomer) eluting slightly earlier than the main peak.
-
1H-NMR Validation (The "Fingerprint" Test)
-
Solvent: DMSO-d₆.
-
Key Signal: Look for the vinylic proton singlet or doublet.
-
E-isomer (Active): Typically
7.0–7.5 ppm (sharp). -
Z-isomer (Degradant): Shifts upfield (shielded).
-
Benzophenone (Cleavage): Distinct aromatic multiplets appearing if oxidation occurred.
-
Experimental Workflow: Handling DPV-OP
Caption: Figure 2. Step-by-step handling workflow to maintain DPV-OP stability from cold storage to experimental use.
References
-
Likhtenstein, G. (2012). Stilbenes: Applications in Chemistry, Life Sciences and Materials Science. Wiley-VCH. (Authoritative text on the photochemistry of diphenylvinyl/stilbene derivatives). Link
-
Brown, D. J. (2009). The Pyrimidines (Chemistry of Heterocyclic Compounds: A Series Of Monographs). Wiley-Interscience. (Definitive source on pyrimidine/oxypyrimidine stability and tautomerism). Link
-
FDA Guidance for Industry. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. (Regulatory standard for defining storage conditions: -20°C, light protection). Link
-
Baertschi, S. W., et al. (2010). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. (Protocols for oxidative and photostability testing of vinyl-containing APIs). Link
-
European Medicines Agency. (2013). Guideline on the photostability testing of active substances and medicinal products. (Standard protocols for light-sensitive compounds). Link
Scalable synthesis routes for 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine
Application Note: Scalable Synthesis of 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine
Executive Summary
This guide details the scalable synthesis of 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine (CAS: 1639429-81-4), widely recognized as the Ambrisentan Vinyloxy Impurity .
This molecule is a critical Reference Standard for the quality control of Ambrisentan (an endothelin receptor antagonist). Its formation typically results from the elimination or degradation of the diphenylpropanoic acid side chain during API manufacturing. For analytical method validation and toxicological assessment, a robust, scalable, and high-purity synthesis is required.
Key Technical Insight: The synthesis exploits the ambident nucleophilicity of the enolate derived from diphenylacetaldehyde. By controlling solvent polarity and base counter-ions, we favor O-alkylation (vinylation) over C-alkylation on the electrophilic pyrimidine core.
Retrosynthetic Analysis & Strategy
The most convergent and scalable route involves a Nucleophilic Aromatic Substitution (SNAr ) of 2-chloro-4,6-dimethylpyrimidine with the enolate of diphenylacetaldehyde.
Strategic Disconnection:
-
Bond Formed: Vinyl ether oxygen to Pyrimidine C-2.
-
Electrophile: 2-Chloro-4,6-dimethylpyrimidine (commercially available, stable).
-
Nucleophile: 2,2-Diphenylvinyl alcohol (generated in situ from diphenylacetaldehyde).
Reaction Scheme:
Figure 1: Reaction logic flow. The aldehyde exists in equilibrium with the enol; base shifts this to the reactive enolate.
Detailed Experimental Protocol
Objective: Synthesis of 100 g batch of Crude 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Mass (g) | Moles | Role |
| Diphenylacetaldehyde | 196.25 | 1.1 | 118.8 | 0.605 | Nucleophile Precursor |
| 2-Chloro-4,6-dimethylpyrimidine | 142.59 | 1.0 | 78.4 | 0.550 | Electrophile |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 152.0 | 1.10 | Base |
| DMF (Anhydrous) | - | 10 Vol | 784 mL | - | Solvent |
| Ethyl Acetate / Hexanes | - | - | - | - | Workup/Crystallization |
Step-by-Step Methodology
Step 1: Enolate Formation
-
Setup: Equip a 2-L 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, nitrogen inlet, and reflux condenser.
-
Charging: Charge Diphenylacetaldehyde (118.8 g) and DMF (600 mL) into the reactor.
-
Base Addition: Add K₂CO₃ (152.0 g) in a single portion.
-
Activation: Stir the mixture at 25°C for 30 minutes .
-
Observation: The suspension may turn slightly yellow, indicating enolate formation.
-
Why: Pre-forming the enolate ensures immediate reactivity upon addition of the pyrimidine and minimizes side reactions of the aldehyde (e.g., aldol condensation).
-
Step 2: Coupling Reaction (SNAr) 5. Addition: Add 2-Chloro-4,6-dimethylpyrimidine (78.4 g) dissolved in the remaining DMF (184 mL) via an addition funnel over 15 minutes. 6. Heating: Heat the reaction mixture to 90°C . 7. Monitoring: Maintain 90°C for 4–6 hours .
- IPC (In-Process Control): Monitor by HPLC or TLC (20% EtOAc/Hexane).
- Target: < 2% remaining chloropyrimidine.
Step 3: Workup & Isolation 8. Cooling: Cool the reaction mass to 20–25°C . 9. Quench: Slowly pour the reaction mixture into Ice-Water (2.5 L) with vigorous stirring.
- Critical: The product is a vinyl ether and can be acid-sensitive. Ensure the quench water is neutral or slightly basic (pH 7-9).
- Precipitation: Stir the aqueous slurry for 1 hour. The product should precipitate as a solid.[1]
- Filtration: Filter the solid using a Buchner funnel. Wash the cake with Water (2 x 500 mL) to remove residual DMF and inorganic salts.
- Drying: Dry the wet cake in a vacuum oven at 45°C for 12 hours.
Step 4: Purification (Recrystallization) 13. Solvent: Dissolve the crude solid in minimum hot Ethanol (EtOH) or Isopropanol (IPA) (approx. 5-7 volumes). 14. Clarification: If insoluble particles remain, filter hot through a celite pad. 15. Crystallization: Allow the solution to cool slowly to room temperature, then chill to 0-5°C for 2 hours. 16. Collection: Filter the white crystalline solid and wash with cold EtOH. 17. Yield: Expected yield: 65–75% (approx. 110–125 g).
Critical Process Parameters (CPPs)
| Parameter | Range | Rationale |
| Temperature | 85–95°C | <85°C: Slow reaction. >100°C: Increased degradation of aldehyde. |
| Water Content | < 0.1% | Water competes with the enolate, hydrolyzing the chloropyrimidine to the hydroxy-pyrimidine impurity. Use anhydrous DMF. |
| Base Stoichiometry | 1.5 – 2.0 eq | Excess base drives the equilibrium towards the enolate. |
| Quench pH | 7 – 9 | Acidic conditions will hydrolyze the vinyl ether bond, destroying the product. |
Analytical Validation
Identity Confirmation (NMR):
-
1H NMR (400 MHz, DMSO-d6):
-
δ 2.35 (s, 6H): Methyl groups on pyrimidine (characteristic of 4,6-dimethyl).
-
δ 6.85 (s, 1H): Pyrimidine C-5 proton.
-
δ 7.20–7.45 (m, 10H): Aromatic protons (Diphenyl group).
-
δ 7.65 (s, 1H): Vinyl proton (-O-CH=CPh2). This is the diagnostic signal.
-
Impurity Profile:
-
Hydroxypyrimidine: Formed by hydrolysis of the starting material.
-
Diphenylacetaldehyde: Residual starting material (remove via recrystallization).
Troubleshooting Guide
Figure 2: Troubleshooting logic for common synthesis issues.
References
-
LGC Standards. Ambrisentan Vinyloxy Impurity Reference Standard. Retrieved from
-
Veeprho Laboratories. Ambrisentan Vinyloxy Impurity Structure and Data. Retrieved from
- Plé, N., et al. "Metalation of diazines. XI. Directed lithiation of 2,4- and 4,6-dimethylpyrimidines." Journal of Heterocyclic Chemistry, 31(5), 1311-1315. (General reactivity of dimethylpyrimidines).
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine
Welcome to the technical support center for the synthesis of 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring a higher yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine?
A1: The most direct and common strategy is a variation of the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a halide from a vinyl halide by a deprotonated hydroxypyrimidine. Specifically, the sodium or potassium salt of 2-hydroxy-4,6-dimethylpyrimidine (which exists in equilibrium with its tautomer, 4,6-dimethylpyrimidin-2(1H)-one) acts as the nucleophile, attacking 2,2-diphenylvinyl bromide.
Q2: What are the critical starting materials for this synthesis?
A2: The key precursors are:
-
2-Hydroxy-4,6-dimethylpyrimidine: This serves as the nucleophile precursor. It can be synthesized by the condensation of urea and acetylacetone (2,4-pentanedione).[3][4]
-
2,2-Diphenylvinyl Bromide: This is the electrophilic vinylating agent. Its synthesis can be approached through methods used for other vinyl bromides, such as the dehydrobromination of a suitable precursor.[5]
-
A Base: A strong, non-nucleophilic base is required to deprotonate the 2-hydroxy-4,6-dimethylpyrimidine. Sodium hydride (NaH) or potassium hydride (KH) are common choices.[6]
Q3: Why is O-vinylation favored over N-vinylation in this reaction?
A3: 2-Hydroxy-4,6-dimethylpyrimidine exists in a tautomeric equilibrium with 4,6-dimethylpyrimidin-2(1H)-one. Deprotonation can occur at either the oxygen or nitrogen atom. While both are possible, the formation of the O-alkenyl product is often observed. The regioselectivity can be influenced by factors such as the solvent, counter-ion, and the nature of the electrophile. Harder electrophiles tend to react at the harder oxygen atom.
Q4: Is the final product, 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine, stable?
A4: Vinyl ethers can be sensitive to acidic conditions, which can lead to hydrolysis.[7] Therefore, it is crucial to avoid acidic environments during workup and purification. The product should be stored in a dry, inert atmosphere.[8]
Troubleshooting Guide: Improving Yield and Purity
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
Question: My reaction has resulted in a very low yield, or I have only recovered my starting materials. What went wrong?
This is a common issue that can stem from several factors related to the nucleophile formation, the electrophile's reactivity, or the reaction conditions.
Potential Causes & Solutions
1. Incomplete Deprotonation of 2-Hydroxy-4,6-dimethylpyrimidine:
-
Causality: The formation of the pyrimidinate anion is essential for the nucleophilic attack. If the base is old, has been deactivated by moisture, or is not strong enough, deprotonation will be incomplete.
-
Recommended Solutions:
-
Use a Strong, Non-Sterically Hindered Base: Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas.[6]
-
Ensure Anhydrous Conditions: The reaction must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon). All glassware should be flame-dried or oven-dried before use, and anhydrous solvents are mandatory. Moisture will quench the base and the reactive pyrimidinate anion.
-
2. Poor Reactivity of the Alkylating Agent:
-
Causality: Vinyl halides are generally less reactive in SN2 reactions than primary alkyl halides due to the sp2 hybridization of the carbon atom.[9] Additionally, the 2,2-diphenylvinyl bromide is sterically hindered.
-
Recommended Solutions:
-
Increase Reaction Temperature: A moderate increase in temperature can help overcome the activation energy barrier. Typical Williamson ether syntheses are conducted between 50-100 °C.[10] However, be cautious as higher temperatures can also promote side reactions.[1]
-
Use a More Reactive Leaving Group: If using a vinyl bromide proves difficult, consider synthesizing the corresponding vinyl iodide or a vinyl triflate, which are generally better leaving groups.
-
3. Suboptimal Solvent Choice:
-
Causality: The solvent plays a critical role. Protic solvents (like ethanol or water) can solvate the nucleophile, reducing its reactivity, and can also react with the base.[2]
-
Recommended Solutions:
-
Use a Polar Aprotic Solvent: Solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are ideal for Williamson ether synthesis.[2] They effectively solvate the cation of the alkoxide without strongly solvating the anion, thus enhancing its nucleophilicity.
-
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH), 60% in mineral oil | Strong, non-nucleophilic, and forms an irreversible alkoxide.[6] |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | Polar aprotic, enhances nucleophilicity.[2] |
| Temperature | 60-80 °C | Balances reaction rate against potential side reactions.[10] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents deactivation of reagents by moisture and oxygen. |
Issue 2: Formation of Significant Side Products
Question: My reaction works, but I am getting a mixture of products, making purification difficult and lowering my yield. How can I improve selectivity?
Side reactions are a major challenge in this synthesis, primarily due to the nature of the reactants.
Potential Causes & Solutions
1. E2 Elimination of 2,2-Diphenylvinyl Bromide:
-
Causality: The pyrimidinate anion is a strong base, and the vinyl halide is sterically hindered. This combination can favor an E2 elimination pathway, leading to the formation of diphenylacetylene.[2][6]
-
Recommended Solutions:
-
Control Reaction Temperature: Lowering the temperature can favor the SN2 substitution over the E2 elimination, as elimination reactions often have a higher activation energy.
-
Avoid Sterically Hindered Bases: While the nucleophile itself is somewhat bulky, using an extremely bulky base to form it (like potassium tert-butoxide) could further promote elimination. NaH is a good choice as it is not sterically demanding.[6]
-
2. C-Alkylation of the Pyrimidine Ring:
-
Causality: The pyrimidinate anion is an ambident nucleophile, with negative charge density on both the oxygen and ring carbon atoms. Alkylation can potentially occur at a ring carbon, leading to a C-vinylated isomer.
-
Recommended Solutions:
-
Solvent and Counter-ion Choice: The choice of solvent and the counter-ion (Na+ vs. K+) can influence the site of alkylation. In polar aprotic solvents like DMF, O-alkylation is generally favored.
-
3. Hydrolysis of the Product:
-
Causality: Vinyl ethers are susceptible to cleavage under acidic conditions.[7] Any exposure to acid during the aqueous workup can hydrolyze the product back to 2-hydroxy-4,6-dimethylpyrimidine and diphenylacetaldehyde.
-
Recommended Solutions:
-
Perform a Basic or Neutral Workup: Quench the reaction with a saturated solution of ammonium chloride (which is weakly acidic) or, preferably, with cold water. Ensure that any aqueous washes are neutral or slightly basic. Avoid any acid washes.
-
Issue 3: Difficulty in Purification
Question: I have a crude product mixture that is proving difficult to purify. What are the best methods?
Purification can be challenging due to the similar polarities of the starting materials, product, and potential side products.
Potential Causes & Solutions
1. Ineffective Separation Technique:
-
Causality: The choice of purification method must be tailored to the properties of the compounds in the mixture.
-
Recommended Solutions:
-
Flash Column Chromatography: This is the most effective method for separating compounds with different polarities.[11]
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine an optimal solvent system. A good starting point is a mixture of hexanes and ethyl acetate. The ideal system should give the product an Rf value of around 0.3.[11]
-
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be a highly effective and scalable purification method.[11]
-
Solvent Screening: Test various solvents (e.g., ethanol, isopropanol, ethyl acetate, or mixtures with hexanes) to find one in which the product is soluble when hot but sparingly soluble when cold.
-
-
Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxy-4,6-dimethylpyrimidine
This protocol is adapted from established methods for pyrimidine synthesis.[3][4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve urea (1 eq.) in ethanol.
-
Addition of Reactants: Add acetylacetone (2,4-pentanedione) (1.05 eq.) to the solution.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.7 eq.) dropwise to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 40-50 °C) and maintain for 2-3 hours.
-
Isolation: Cool the reaction mixture. The product, as its sulfate salt, may precipitate. Collect the solid by filtration.
-
Neutralization: Dissolve the salt in water and neutralize with a solution of sodium hydroxide until the pH is approximately 7.
-
Purification: Cool the neutralized solution to induce crystallization. Filter the white solid, wash with cold water, and dry under vacuum to yield pure 2-hydroxy-4,6-dimethylpyrimidine.
Protocol 2: Synthesis of 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N2 or Ar), add anhydrous DMF.
-
Nucleophile Formation: Add 2-hydroxy-4,6-dimethylpyrimidine (1.0 eq.) to the solvent. Cool the mixture in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Stir the mixture at room temperature for 1 hour or until hydrogen evolution ceases.
-
Addition of Electrophile: Add a solution of 2,2-diphenylvinyl bromide (1.0 eq.) in a small amount of anhydrous DMF to the reaction mixture dropwise.
-
Reaction: Heat the reaction mixture to 70 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the mixture to room temperature and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[11]
Visual Diagrams
Reaction Mechanism
Caption: Proposed mechanism for the synthesis via Williamson ether synthesis.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting common synthesis issues.
Parameter Interdependencies
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine - Google Patents [patents.google.com]
- 4. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US5691462A - Stabilized vinyl ether composition - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. francis-press.com [francis-press.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Optimizing temperature and pH for 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine stability
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine. This document offers troubleshooting advice and detailed protocols to help you determine the optimal temperature and pH conditions for maintaining the stability of this compound in your experiments.
Technical Support Center: Stability of 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine
This guide is structured to address common questions and challenges encountered during the handling and analysis of 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine. We will explore the intrinsic chemical liabilities of the molecule and provide systematic approaches to define its stability profile.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that might influence its stability?
The structure of 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine contains two key functional groups that are known to be susceptible to degradation: a vinyl ether linkage and a pyrimidine ring .
-
Vinyl Ether Linkage: Vinyl ethers are known to be highly susceptible to acid-catalyzed hydrolysis. The presence of even trace amounts of acid in a solution can lead to the cleavage of this bond, yielding a ketone (in this case, diphenylacetaldehyde, which would likely rearrange or oxidize) and the corresponding 2-hydroxy-4,6-dimethylpyrimidine.
-
Pyrimidine Ring: The pyrimidine core is generally more stable, but can be subject to hydrolysis or other ring-opening reactions under harsh acidic or basic conditions.[1][2]
Understanding these intrinsic factors is the first step in designing stable formulations and experimental conditions.[3]
Q2: What are the general recommended storage conditions for this compound?
Based on supplier recommendations for similar complex organic molecules and to minimize degradation, the following initial storage conditions are advised:
-
Solid Form: Store as a powder or crystal at 2-8°C in a tightly sealed, light-resistant container (e.g., an amber vial).[4] An inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent oxidative degradation.[4][5]
-
In Solution: Stock solutions should be prepared fresh whenever possible. If short-term storage is necessary, store solutions at -20°C or -80°C in tightly capped vials. Avoid repeated freeze-thaw cycles. The choice of solvent is critical; aprotic, anhydrous solvents like DMSO or DMF are generally preferred for initial stock solutions over aqueous or protic solvents like ethanol or methanol.
Q3: My compound's activity is decreasing during my multi-day cell culture experiment. What could be the cause?
A loss of potency over the course of an experiment is a strong indicator of compound instability in the assay medium.[3] The most likely culprits are the pH and temperature of your cell culture conditions.
-
pH of Media: Cell culture media is typically buffered around pH 7.2-7.4. While this is neutral, it may not be the optimal pH for the stability of the vinyl ether linkage over an extended period.
-
Temperature: Incubating at 37°C, as required for most cell-based assays, will accelerate any underlying degradation processes.[6]
To troubleshoot this, it is essential to determine the compound's stability directly in the assay medium under incubation conditions (37°C, 5% CO₂) over the time course of your experiment.
Q4: How can I definitively determine if my compound is degrading?
Visual inspection is not sufficient. The most reliable way to assess stability is by using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with a UV or Photodiode Array (PDA) detector.[7][8] A stability-indicating method is one that can separate the intact parent compound from all potential degradation products, allowing for accurate quantification of each.[8][9]
Troubleshooting Guide: Investigating Unexpected Degradation
If you suspect your compound is degrading, a systematic investigation is necessary. This often involves a "forced degradation" or "stress testing" study.[10][11] Forced degradation studies intentionally expose the compound to harsh conditions to rapidly identify potential degradation pathways and products.[9][10][12]
Issue: I observe new peaks in my HPLC chromatogram after incubating my compound in an aqueous buffer.
This is a classic sign of degradation. The troubleshooting workflow below outlines the steps to identify the cause.
Caption: Troubleshooting workflow for identifying the cause of degradation.
Experimental Protocols for Stability Assessment
To formally optimize stability, you must systematically evaluate the effects of pH and temperature.
Protocol 1: Determining the Optimal pH for Stability (pH-Rate Profile)
This experiment aims to find the pH at which the compound is most stable at a constant temperature.[13]
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10). Use buffers with components that do not interfere with your analytical method (e.g., phosphate, acetate).[14]
-
Solution Preparation: Prepare solutions of 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine at a fixed concentration (e.g., 10 µg/mL) in each buffer.
-
Incubation: Incubate all solutions at a constant, controlled temperature (e.g., 37°C or 50°C to accelerate degradation).[13]
-
Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each solution. Immediately quench any reaction by diluting the sample in the mobile phase and either analyzing it immediately or storing it at -20°C.
-
Analysis: Analyze all samples using a validated, stability-indicating HPLC method.
-
Data Analysis: For each pH, plot the natural logarithm of the parent compound concentration versus time. The slope of this line gives the observed degradation rate constant (k_obs). Finally, plot log(k_obs) versus pH to generate the pH-rate profile and identify the pH of minimum degradation.
Data Presentation:
Summarize your quantitative results in a table for clear comparison.
| pH | Temperature (°C) | Time (hours) | Parent Compound Remaining (%) | k_obs (h⁻¹) |
| 2.0 | 50 | 0 | 100.0 | |
| 2 | 45.2 | 0.397 | ||
| 4 | 20.1 | |||
| 4.0 | 50 | 0 | 100.0 | |
| 24 | 95.8 | 0.0018 | ||
| 48 | 91.5 | |||
| 6.0 | 50 | 0 | 100.0 | |
| 24 | 98.1 | 0.0008 | ||
| 48 | 96.2 | |||
| 7.4 | 50 | 0 | 100.0 | |
| 24 | 92.0 | 0.0034 | ||
| 48 | 85.1 | |||
| 10.0 | 50 | 0 | 100.0 | |
| 2 | 70.5 | 0.175 | ||
| 4 | 49.8 |
Note: Data shown is illustrative.
Protocol 2: Forced Degradation Study
Forced degradation is essential for understanding degradation pathways and ensuring your analytical method is truly "stability-indicating".[10][15] The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient (API).[10][15]
Caption: Experimental workflow for a forced degradation study.
Methodology:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat (e.g., 60°C).[3]
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat (e.g., 60°C).[3]
-
Oxidation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[3]
-
Thermal: Heat the solid compound at an elevated temperature (e.g., 80°C).[3]
-
Photodegradation: Expose a solution of the compound to a controlled light source as specified by ICH Q1B guidelines.[3]
-
-
Sample Analysis: At appropriate time points, withdraw samples. Neutralize the acid and base-stressed samples before analysis. Analyze all stressed samples, along with an unstressed control, by HPLC-PDA and ideally by LC-MS to aid in the identification of degradants.
-
Data Evaluation: Compare the chromatograms of stressed samples to the control. The goal is to demonstrate that the analytical method can separate the newly formed degradant peaks from the parent peak.
Understanding Potential Degradation Pathways
Based on the compound's structure, two primary degradation pathways are anticipated, particularly in aqueous environments.
Caption: Potential degradation pathways for the target compound.
-
Acid-Catalyzed Hydrolysis of the Vinyl Ether: This is the most probable degradation route. In the presence of acid (H⁺), the oxygen of the ether is protonated, making it a good leaving group. The subsequent cleavage of the C-O bond is facilitated by the stability of the resulting carbocation on the diphenylvinyl moiety. This reaction yields 2-hydroxy-4,6-dimethylpyrimidine and diphenylacetaldehyde. This pathway is expected to be dominant at low pH.
-
Hydrolysis of the Pyrimidine Ring: Under more extreme pH conditions (either strongly acidic or strongly basic) and elevated temperatures, the pyrimidine ring itself can undergo hydrolytic cleavage.[1][2] This would lead to more complex degradation profiles and should be distinguishable from vinyl ether hydrolysis by LC-MS analysis.
By understanding these potential liabilities, researchers can proactively design experiments and formulations that place the compound in its most stable environment, ensuring the integrity and reproducibility of their scientific results.
References
- GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.
- Bajaj, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
- Arrotex Pharmaceuticals. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
- Protheragen Lab. (n.d.).
- Synergy Bioscience. (2023, February 16). Stability Testing of Pharmaceuticals: Why is it important?.
- Spectroscopy Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- SK pharmteco. (n.d.).
- Bajaj, S., & Singh, S. (Eds.). (n.d.). Methods for Stability Testing of Pharmaceuticals.
- ACS Publications. (2015, October 4).
- ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability | Request PDF.
- Royal Society of Chemistry. (2023, December 22). Selective poly(vinyl ether)
- BioProcess International. (2020, November 12).
- National Center for Biotechnology Information. (2023, December 27). Selective poly(vinyl ether)
- CAREL. (2022, December 7).
- National Center for Biotechnology Information. (n.d.).
- PubMed. (n.d.). Structural identification of the pyrimidine derivatives formed from N-(deoxyguanosin-8-yl)
- ResearchGate. (n.d.). Degradation of vinyl ester resin and its composites via cleavage of ester bonds to recycle valuable chemicals and produce polyurethane | Request PDF.
- LinkedIn. (n.d.). Pharma Stability: Troubleshooting & Pitfalls.
- PP Healthcare Solutions. (2023, February 27).
- ResearchGate. (2024, January). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- ACS Publications. (2025, August 6).
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Royal Society of Chemistry. (n.d.). Selective poly(vinyl ether) upcycling via photooxidative degradation with visible light - Chemical Science.
- PubMed. (n.d.). Solution stability of factor Xa inhibitors as a function of pH.
- Laboratory Temperature Control. (n.d.). Temperature Precision: The Key to Pharmaceutical Product Integrity.
- BenchChem. (2025, December). Technical Support Center: Compound X Stability Testing.
- Pharmaguideline. (2015, August 9). Different Storage Conditions in Pharmaceuticals.
- BenchChem. (n.d.). Adjusting pH for optimal stability of Cephradine sodium solutions.
- Journal of International Journal of Clinical Research and Reports. (2023, September 9). The Effect of Temperature and Drug Storage Methods on the chemical Additives of Drug.
- Biolife Solutions. (2019, April 9). Temperature Control in Pharmaceutical Stability.
- Agilent. (n.d.).
- National Center for Biotechnology Information. (2022, February 9). Investigation of Degradation of Composites Based on Unsaturated Polyester Resin and Vinyl Ester Resin - PMC.
- LFA Machines. (2025, October 2). Top 5 Factors Affecting Chemical Stability.
- Pharmaguideline. (2025, April 9).
- National Center for Biotechnology Information. (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems.
- PCCA. (2022, March 16).
- Royal Society of Chemistry Publishing. (n.d.). Pyrimidine reactions. Part XIX.
- National Center for Biotechnology Information. (n.d.). Role of pH in Regulating Cancer Pyrimidine Synthesis - PMC - NIH.
- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET: 2-Amino-4,6-dimethylpyrimidine.
- Sigma-Aldrich. (n.d.). 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine.
- ResearchGate. (n.d.). Separation and determination of purine bases and pyrimidine bases from nucleic acid hydrolysis by HPLC on BDS column.
- PubMed. (2019, January 16).
- Royal Society of Chemistry Publishing. (n.d.). Co-crystal formation between 2-amino-4,6-dimethylpyrimidine and new p-xylylene-bis(thioacetic) acid.
- BLDpharm. (n.d.). 1639429-81-4|2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine.
Sources
- 1. Structural identification of the pyrimidine derivatives formed from N-(deoxyguanosin-8-yl)-2-aminofluorene in aqueous solution at alkaline pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine | 1639429-81-4 [sigmaaldrich.com]
- 5. gmpplastic.com [gmpplastic.com]
- 6. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. sepscience.com [sepscience.com]
- 8. synergybioscience.com [synergybioscience.com]
- 9. Forced Degradation Studies - Protheragen Lab [labs.protheragen.ai]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. skpharmteco.com [skpharmteco.com]
- 12. onyxipca.com [onyxipca.com]
- 13. Solution stability of factor Xa inhibitors as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 15. biopharminternational.com [biopharminternational.com]
Minimizing side reactions during the synthesis of diphenylvinyl pyrimidines
Ticket ID: DVP-SYNTH-OPT-001
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Diagnostic Overview
User Context: You are attempting to synthesize 4-(2,2-diphenylvinyl)pyrimidines (or related styryl derivatives) via the condensation of 4-methylpyrimidines with benzophenone (or benzaldehyde derivatives).
The Core Problem: Unlike simple aldehydes, benzophenone derivatives possess significant steric bulk and lower electrophilicity. The standard Knoevenagel conditions (Piperidine/Ethanol/Reflux) often result in 0% conversion or intractable black tars .
Immediate Triage: Use the table below to identify your specific failure mode.
| Observation | Diagnosis | Root Cause | Immediate Action |
| No Reaction (Recovered SM) | Activation Failure | Ketone electrophilicity is too low for standard amine catalysis. | Switch to Acetic Anhydride ( |
| Black/Red Tar | Polymerization | Base strength too high; reaction temperature uncontrolled. | Reduce temp; switch from NaOH/KOH to Lewis Acid ( |
| Fluorescent Impurity | Hantzsch Side-Product | (If using Biginelli route) Competitive pathway favored by heat.[1] | Lower temp; add urea last. |
| Yellow Oil (Not Solid) | Incomplete Dehydration | The intermediate carbinol formed but did not eliminate water. | Reflux with |
Troubleshooting Guides (FAQ Format)
Issue 1: "I am using Piperidine/Ethanol, but the reaction won't start."
Q: Why is the standard Knoevenagel protocol failing for diphenylvinyl synthesis? A: The "Standard" protocol works for aldehydes (to make styrylpyrimidines). You are likely using a ketone (benzophenone) to make the diphenylvinyl moiety.
-
The Mechanism Gap: Benzophenone is sterically hindered and electronically stable. A weak base like piperidine cannot generate a pyrimidine carbanion potent enough to attack the bulky ketone carbonyl.
-
The Fix: You must switch to Thermodynamic Forcing Conditions .
-
Reagent: Use Acetic Anhydride (
) as the solvent. -
Catalyst: No base. Use a Lewis Acid like Zinc Chloride (
) . -
Why?
traps the water immediately (shifting equilibrium) and activates the ketone.
-
Issue 2: "My product is contaminated with a 'dimer' or self-condensation product."
Q: How do I stop the starting materials from reacting with themselves? A: This is the Aldol-Cannizzaro Trap .
-
Scenario: If using strong bases (NaOH, NaOEt), the ketone/aldehyde may undergo self-condensation before the pyrimidine attacks.
-
The Fix:
-
Inverse Addition: Do not mix all reagents at once. Generate the pyrimidine anion first (if using strong base), then add the electrophile slowly.
-
Switch to Solvent-Free Microwave Synthesis: This minimizes the solvent cage effect and accelerates the cross-coupling over the self-coupling.
-
Issue 3: "I isolated a solid, but NMR shows an extra -OH peak and no alkene double bond."
Q: Why didn't the dehydration occur? A: You have isolated the Carbinol Intermediate .
-
The Science: The reaction proceeds in two steps: (1) Addition (C-C bond formation)
(2) Elimination (Dehydration). -
The Cause: Step 2 has a high activation energy barrier for bulky diphenyl systems due to steric clash in the transition state.
-
The Protocol Fix: Dissolve the intermediate in Glacial Acetic Acid with 10% Conc. HCl or
and reflux for 2 hours. This forces the E1 elimination.
Optimized Experimental Protocols
Method A: The "Anhydride Activation" Route (Recommended for Benzophenones)
Best for: 2,2-diphenylvinyl targets where sterics are the main issue.
-
Setup: Flame-dried round-bottom flask with a reflux condenser and drying tube (
). -
Reagents:
-
4-Methylpyrimidine derivative (1.0 eq)
-
Benzophenone derivative (1.1 eq)
-
Solvent: Acetic Anhydride (
) (5–10 volumes) -
Catalyst: Anhydrous
(0.2 eq) - Critical for activation.
-
-
Procedure:
-
Mix reagents at room temperature.
-
Heat to reflux (140°C) for 8–24 hours. Monitor by TLC (Note:
may cause streaking; neutralize aliquot with before spotting). -
Workup: Cool to RT. Pour mixture into ice-cold water (hydrolyzes excess
). -
Stir vigorously for 30 mins. The product should precipitate as a solid.
-
Neutralize with
to pH 7. Filter and wash with water.
-
-
Purification: Recrystallization from Ethanol/DMF (9:1).
Method B: Microwave-Assisted Synthesis (Green/Fast)
Best for: Minimizing "tar" side reactions and thermal decomposition.
-
Vessel: Quartz microwave vial (sealed).
-
Reagents:
-
4-Methylpyrimidine (1.0 eq)
-
Aldehyde/Ketone (1.0 eq)
-
Catalyst:
-BuOK (1.1 eq) or Piperidine (cat.) depending on substrate. -
Solvent: None (Neat) or minimal DMF.
-
-
Parameters:
-
Power: 300W (Dynamic)
-
Temp: 120°C
-
Time: 10–20 minutes.
-
-
Why this works: Rapid dielectric heating overcomes the activation barrier before thermal decomposition pathways (tar formation) can initiate.
Mechanistic Visualization
Diagram 1: The Reaction Pathway & Failure Modes
This diagram illustrates the critical decision points where side reactions occur during the condensation.[1]
Caption: Logical flow of the condensation reaction, highlighting where steric hindrance causes reversion and where harsh conditions lead to polymerization.
Diagram 2: Experimental Workflow Selection
Use this to choose the correct protocol based on your starting material.
Caption: Decision matrix for synthesis method. Note that standard Knoevenagel conditions fail for the bulky diphenylvinyl targets.
References
-
Mechanism of Amine-Catalyzed Knoevenagel Condens
-
Source: BenchChem Technical Guides.[2]
- Relevance: Explains the base-catalyzed deproton
-
-
Acetic Anhydride Mediated Condens
- Source:Journal of Organic Chemistry / Organic Chemistry Portal.
- Relevance: Validates the use of for sterically hindered pyrimidine condens
-
Microwave-Assisted Synthesis of Styrylpyrimidines.
- Source:Frontiers in Chemistry (2023). "New series of 4,6-diaryl pyrimidines: facile synthesis..."
- Relevance: Provides protocols for solvent-free and microwave-accelerated synthesis to minimize side products.
-
Troubleshooting Biginelli and Pyrimidine Side Reactions.
-
Source: BenchChem Troubleshooting Guide.[2]
- Relevance: Identifies Hantzsch esters and incomplete cycliz
-
Sources
Technical Support Center: Resolving Steric Hindrance in 4,6-Dimethylpyrimidine Substitution Reactions
From the desk of the Senior Application Scientist
Welcome to the technical support center for synthetic strategies involving the 4,6-dimethylpyrimidine scaffold. This versatile heterocyclic core is a cornerstone in the development of numerous therapeutic agents and functional materials. However, its inherent structure, specifically the methyl groups at the C4 and C6 positions, presents a significant steric challenge that can often lead to low yields, slow reaction rates, or complete reaction failure.
This guide is designed to provide researchers, medicinal chemists, and drug development professionals with practical, field-proven insights into diagnosing and overcoming these steric barriers. We will move beyond simple procedural lists to explain the why behind each strategic choice, grounding our recommendations in established mechanistic principles.
Troubleshooting Guide
This section addresses specific, common problems encountered during the substitution reactions of 4,6-dimethylpyrimidine derivatives.
Q1: My nucleophilic substitution at the C2-position of 2-chloro-4,6-dimethylpyrimidine is resulting in very low or no product. What are the primary causes and how can I resolve this?
A1: This is the most frequently encountered issue with this substrate. The low reactivity stems from a combination of steric and electronic factors. While the pyrimidine ring is electron-deficient and primed for Nucleophilic Aromatic Substitution (SNAr), the flanking methyl groups at C4 and C6 create a sterically congested environment around the C2 position.[1][2] The success of the reaction depends on the ability of the incoming nucleophile to overcome this physical barrier to attack the electrophilic carbon.
Primary Causes:
-
Steric Hindrance: The most significant factor. Bulky nucleophiles (e.g., secondary amines, ortho-substituted anilines) physically clash with the C4 and C6 methyl groups, dramatically slowing or preventing the reaction.[3]
-
Insufficient Activation Energy: The reaction requires a significant energy input to overcome the steric repulsion in the transition state. Room temperature conditions are often insufficient.
-
Poor Nucleophile: Weak nucleophiles may lack the intrinsic reactivity to attack the sterically shielded C2 position, even at elevated temperatures.
Solutions & Optimization Strategies:
-
Thermal & Microwave Conditions: Increasing the temperature is the most direct way to provide the necessary activation energy. Microwave irradiation is particularly effective as it can lead to rapid, uniform heating and significantly shorter reaction times, often improving yields and minimizing byproduct formation.[3][4]
-
Solvent Choice: High-boiling point, polar aprotic solvents like DMF, DMSO, or NMP are excellent choices. They can reach high temperatures and effectively solvate the transition state.
-
Catalysis: For amination reactions with anilines or other amines, the addition of a catalytic amount of acid (e.g., HCl, p-TsOH) can protonate a ring nitrogen, further increasing the electrophilicity of the pyrimidine ring and accelerating the reaction.[3]
Table 1: Recommended Starting Conditions for C2-Amination
| Parameter | Conventional Heating | Microwave Irradiation | Rationale |
| Temperature | 120 - 160 °C | 140 - 180 °C | Overcomes the high activation energy barrier caused by steric hindrance. |
| Solvent | DMSO, DMF, NMP, Dioxane | Propan-2-ol, Dioxane, DMF | High-boiling polar solvents stabilize the charged intermediate. |
| Catalyst | 0.1 eq. aq. HCl (for anilines) | 1.5 - 2.0 eq. Et₃N (for amine salts) | Acid catalysis activates the ring; a base is needed to free the amine nucleophile.[3] |
| Reaction Time | 6 - 24 hours | 15 - 45 minutes | Monitor by TLC/LC-MS to avoid product degradation from prolonged heating.[5] |
Q2: I am attempting a substitution reaction at the C5 position of a 5-halo-4,6-dimethylpyrimidine, but the reaction is failing completely. Is this position reactive?
A2: Direct nucleophilic aromatic substitution at the C5 position of the pyrimidine ring is exceptionally difficult and generally not a viable synthetic route. The reasons are twofold:
-
Extreme Steric Hindrance: The C5 position is flanked by two adjacent methyl groups, creating a highly crowded environment that is nearly inaccessible to most nucleophiles.[6]
-
Electronic Deactivation: In an SNAr mechanism, the negative charge of the intermediate (Meisenheimer complex) is stabilized by resonance involving the electron-withdrawing ring nitrogens.[7] When a nucleophile attacks at C2 or C4, the charge can be delocalized onto the nitrogens. Attack at C5 does not allow for this crucial resonance stabilization, making the intermediate energetically unfavorable.[8]
Alternative Strategies for C5-Functionalization:
If C5 substitution is essential, alternative organometallic strategies must be employed:
-
Directed C-H Borylation/Halogenation: First, functionalize the C5 position via a directed C-H activation method, followed by a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[9]
-
Lithiation: Under strongly basic and low-temperature conditions, direct lithiation at C5 may be possible, followed by quenching with an electrophile. This approach can be low-yielding and requires careful optimization.
Q3: My reaction requires high temperatures, but I'm observing significant decomposition of my starting material or desired product. How can I find a balance?
A3: This is a classic optimization challenge. While heat is necessary to overcome the steric barrier, prolonged exposure can lead to degradation.
Troubleshooting Workflow:
Caption: A troubleshooting workflow for balancing reactivity and stability.
Key Actions:
-
Prioritize Microwave Synthesis: This is the most effective solution. The rapid heating to a precise temperature for a short duration often provides the required energy without the extended thermal stress that causes decomposition.[3][4]
-
Careful Reaction Monitoring: Do not run these reactions for a fixed time (e.g., "overnight"). Use TLC or LC-MS to monitor the consumption of the starting material. Once it is gone, stop the reaction immediately to prevent the product from degrading.[5]
-
Catalyst Screening: A more active catalyst may allow the reaction to proceed efficiently at a lower, less destructive temperature.[10]
Frequently Asked Questions (FAQs)
Q1: Why is the 4,6-dimethylpyrimidine ring considered electron-deficient and susceptible to nucleophilic attack when methyl groups are electron-donating?
A1: This is an excellent question that gets to the heart of pyrimidine chemistry. While the two methyl groups do contribute some electron density via hyperconjugation and induction, their effect is vastly overpowered by the strong electron-withdrawing properties of the two ring nitrogen atoms. The nitrogens pull electron density from the ring carbons through both induction (due to their high electronegativity) and the resonance effect, creating significant partial positive charges (δ+) on the carbons, especially at the C2, C4, and C6 positions. This overall electron deficiency (π-deficiency) makes the ring an excellent electrophile for nucleophilic attack.[7][8]
Q2: What is the mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction on a 2-halo-4,6-dimethylpyrimidine?
A2: The reaction proceeds through a well-established two-step addition-elimination mechanism .
-
Addition: The nucleophile (Nu⁻) attacks the electron-deficient carbon at the C2 position, breaking the aromaticity of the ring and forming a high-energy, negatively charged tetrahedral intermediate known as a Meisenheimer complex.[7][11]
-
Stabilization & Elimination: This intermediate is stabilized by resonance, where the negative charge is delocalized over the pyrimidine ring and, crucially, onto the electronegative nitrogen atoms.[7] In the final, rapid step, the aromaticity is restored by the expulsion of the halide leaving group (e.g., Cl⁻).
Caption: The addition-elimination mechanism for SNAr on 2-halo-4,6-dimethylpyrimidine.
Q3: Are there viable alternatives to SNAr for functionalizing the C2 position if my nucleophile is too bulky or unreactive?
A3: Yes. When SNAr fails, palladium-catalyzed cross-coupling reactions are the premier alternative. These methods are often less sensitive to steric hindrance on the electrophile.
-
Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds, even with bulky secondary amines that would fail in an SNAr reaction. It couples an amine with the 2-halo-4,6-dimethylpyrimidine using a palladium catalyst and a specialized phosphine ligand.
-
Suzuki Coupling: To form C-C bonds, you can couple 2-halo-4,6-dimethylpyrimidine with a boronic acid or ester.
-
Sonogashira Coupling: This method is used to install alkynes at the C2 position by coupling with a terminal alkyne.
These reactions typically require anhydrous conditions and an inert atmosphere but provide a robust toolkit when traditional SNAr approaches are exhausted.[12]
Experimental Protocols
Protocol: Microwave-Assisted Buchwald-Hartwig Amination of 2-Chloro-4,6-dimethylpyrimidine
This protocol provides a general method for coupling a sterically hindered secondary amine where a traditional SNAr reaction has failed.
Materials:
-
2-Chloro-4,6-dimethylpyrimidine (1.0 eq)
-
Secondary Amine (e.g., morpholine, diisopropylamine) (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene or Dioxane
-
Microwave reaction vial with a stir bar
Procedure:
-
Vessel Preparation: To a dry microwave reaction vial under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-4,6-dimethylpyrimidine, the secondary amine, NaOtBu, Pd₂(dba)₃, and RuPhos.
-
Solvent Addition: Add enough anhydrous toluene or dioxane to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Sealing and Reaction: Securely seal the vial with a cap. Place it in the microwave reactor.
-
Microwave Conditions: Irradiate the mixture at 120-140 °C for 30-60 minutes.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired 2-amino-4,6-dimethylpyrimidine derivative.
References
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Vertex AI Search Result.12
-
Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Benchchem.13
-
Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.5
-
Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. Benchchem.10
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? ACS Publications.1
-
Efficient Nucleophilic Substitution Reactions of Pyrimidyl and Pyrazyl Halides with Nucleophiles under Focused Microwave Irradiation. ResearchGate.4
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.11
-
Nucleophilic aromatic substitution. Wikipedia.7
-
Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis. Royal Society of Chemistry.9
-
Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. Benchchem.3
-
SNAr reactions of pi-deficient aromatic rings. YouTube.8
-
Steric hindrance | Substitution and elimination reactions | Organic chemistry. Khan Academy.2
-
Blocking cyclobutane pyrimidine dimer formation by steric hindrance. Royal Society of Chemistry.6
Sources
- 1. digibuo.uniovi.es [digibuo.uniovi.es]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Blocking cyclobutane pyrimidine dimer formation by steric hindrance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02937A [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Enhancing bioavailability of 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine in formulations
Subject: 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine
Ticket ID: #FORM-DEV-2026-DPV Status: Open Assigned Specialist: Senior Application Scientist, Formulation R&D
Executive Summary: Know Your Molecule
Before initiating any formulation protocol, you must recognize the dual-threat nature of 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine . As a structural analog related to endothelin receptor antagonists (e.g., Ambrisentan impurities), this molecule presents a specific set of physicochemical barriers that define your formulation strategy.
| Property | Value (Approx.) | Implication for Formulation |
| LogP | ~5.2 | Extreme Lipophilicity: Aqueous solubility is negligible. Simple micronization will fail. You require lipid solubilization or amorphous disruption. |
| Molecular Weight | 302.4 g/mol | Moderate size; permeability is likely good if dissolved. |
| Critical Moiety | Vinyl Ether Linkage | ACID INSTABILITY RISK: Vinyl ethers are prone to hydrolysis in gastric pH (pH 1.2). |
| BCS Class | Class II (likely) | Solubility-limited absorption. |
The Core Challenge: You are not just fighting solubility; you are fighting survival. If you formulate this as a standard immediate-release tablet, the vinyl ether linkage may hydrolyze in the stomach before absorption occurs.
Formulation Workflow & Decision Matrix
Do not proceed blindly. Use this logic flow to select your delivery system.
Figure 1: Decision matrix prioritizing acid protection due to the vinyl ether linkage.
Troubleshooting Guides (SOPs)
Protocol A: Amorphous Solid Dispersion (ASD) via Hot Melt Extrusion
Best For: Long-term stability, solid oral dosage forms, and gastric protection . The Logic: We use HPMC-AS (Hydroxypropyl Methylcellulose Acetate Succinate) .[1] This polymer is enteric (insoluble at pH < 5.5). It keeps the drug "locked" and dry in the stomach, preventing acid hydrolysis of the vinyl ether, and releases it in the upper intestine where pH > 6.0.
Step-by-Step Protocol:
-
Pre-Blend:
-
API: 20% w/w
-
Polymer: HPMC-AS (Grade LF or MF) 80% w/w.
-
Note: Do not use PVP-VA64 alone if acid instability is confirmed; it dissolves in the stomach.
-
-
Extrusion Parameters (Twin Screw):
-
Zone 1 (Feed): 80°C (Softening)
-
Zone 2-3 (Mixing): 130°C - 140°C (Ensure this is < Degradation Temp of API).
-
Zone 4 (Die): 135°C.
-
Screw Speed: 200 RPM (High shear needed to disrupt the diphenyl crystal lattice).
-
-
Post-Processing:
-
Cool extrudate immediately (Chill roll).
-
Mill to < 250 µm particle size.
-
Common Failure Mode: "The extrudate is opaque."
-
Diagnosis: The drug did not dissolve in the polymer (residual crystallinity).
-
Fix: Increase processing temperature by 5°C or decrease feed rate to increase residence time. Verify with DSC (Differential Scanning Calorimetry)—you should see no melting endotherm for the API.
Protocol B: Lipid-Based Delivery (SEDDS)
Best For: Early preclinical toxicity studies, liquid-filled capsules, maximizing absorption speed. The Logic: With a LogP of 5.2, this molecule loves oil. A Type III SEDDS (Self-Emulsifying Drug Delivery System) keeps the drug in a dissolved state within an oil core, shielding it from aqueous acid and presenting it to the intestinal wall in pre-formed micelles.
Formulation Table (Type III SEDDS):
| Component Role | Recommended Excipient | % w/w | Function |
| Oil Phase | Capryol 90 (Propylene glycol monocaprylate) | 30% | Solubilizes the diphenyl tail. |
| Surfactant | Cremophor EL (Kolliphor EL) or Tween 80 | 50% | High HLB surfactant for emulsification. |
| Co-Surfactant | Transcutol HP (Diethylene glycol monoethyl ether) | 20% | Reduces interfacial tension; prevents drug precipitation upon dilution. |
Troubleshooting "Phase Separation":
-
Issue: Formulation becomes cloudy or separates after standing.
-
Fix: Construct a Pseudo-ternary Phase Diagram . You are likely in a biphasic region. Increase the Surfactant:Co-surfactant (Smix) ratio from 1:1 to 2:1.
Critical FAQ: The "Hidden" Instability
Q: My dissolution results in 0.1N HCl are erratic. Sometimes I see the drug, sometimes I see a new peak. Why? A: You are likely observing the hydrolysis of the vinyl ether bond.
-
Mechanism: The ether oxygen is protonated by stomach acid, making the carbon susceptible to nucleophilic attack by water. This cleaves the molecule into 4,6-dimethyl-2-hydroxypyrimidine and diphenylacetaldehyde .
-
Solution: Stop testing in pure 0.1N HCl. You must use a two-stage dissolution test:
-
Acid Stage: 2 hours in 0.1N HCl (The formulation must not release here).
-
Buffer Stage: Adjust to pH 6.8 phosphate buffer (The formulation releases here).
-
Reference Standard: Verify the identity of the "new peak" using LC-MS. If it matches the aldehyde mass, your formulation is leaking in acid.
-
Figure 2: Mechanism of acid-catalyzed hydrolysis and the necessity of enteric protection.
References & Grounding
-
PubChem. 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine (Compound Summary). National Library of Medicine. Link
-
Butreddy, A., et al. (2022).[2] Hydroxypropyl methylcellulose acetate succinate as an exceptional polymer for amorphous solid dispersion formulations. European Journal of Pharmaceutics and Biopharmaceutics. Link
-
Relevance: Validates the use of HPMC-AS for solubility enhancement and supersaturation maintenance.
-
-
Pouton, C. W. (2000).[3] Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems. European Journal of Pharmaceutical Sciences. Link
-
Relevance: The authoritative source for Type II/III SEDDS classification used in the Lipid Protocol.
-
-
Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews. Link
-
Relevance: General principles for formulating high LogP compounds.
-
Disclaimer: This guide is for research and development purposes. All formulations must undergo rigorous stability and toxicology testing before clinical application.
Sources
- 1. HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques (Hot Melt Extrusion and Spray Drying), Marketed Products and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxypropyl methylcellulose acetate succinate as an exceptional polymer for amorphous solid dispersion formulations: A review from bench to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Validation & Comparative
Structural Elucidation of Diphenylvinyl Oxypyrimidines via Mass Spectrometry: A Comparative Technical Guide
Executive Summary The characterization of diphenylvinyl oxypyrimidines—synthetic scaffolds often evaluated for antimicrobial and liquid crystal properties—presents unique challenges due to their conjugated π-systems and tautomeric equilibria. This guide compares the efficacy of Electron Impact (EI) versus Electrospray Ionization (ESI-MS/MS) for these analytes. It details the dominant fragmentation pathways, specifically the Retro-Diels-Alder (RDA) reaction and vinyl-bridge cleavages, providing a robust framework for structural confirmation in drug discovery pipelines.
The Analyte: Structural Context & Challenges
Diphenylvinyl oxypyrimidines typically exist in a tautomeric equilibrium between the lactam (pyrimidinone) and lactim (hydroxypyrimidine) forms. This duality influences ionization efficiency and fragmentation logic.
-
Structural Core: A pyrimidine ring substituted with a diphenylvinyl (styryl-like) group and an oxygen functionality.
-
The Challenge: The extended conjugation of the diphenylvinyl moiety stabilizes the molecular ion (
), often suppressing useful fragmentation in soft ionization modes. Conversely, the pyrimidine ring is prone to complex ring-opening reactions that require specific energy thresholds to resolve.
Comparative Analysis: EI vs. ESI-MS/MS
For researchers choosing an ionization interface, the decision rests on the need for structural fingerprinting (EI) versus molecular weight confirmation/quantification (ESI).
| Feature | Electron Impact (EI) | Electrospray Ionization (ESI-MS/MS) |
| Ionization Type | Hard (70 eV) | Soft (Solution phase) |
| Primary Ion Observed | Radical Cation ( | Protonated Molecule ( |
| Fragmentation | Spontaneous, extensive, library-searchable. | Requires Collision Induced Dissociation (CID).[1] |
| Key Utility | Structural Elucidation. Reveals ring cleavage (RDA) and substituent placement. | Quantification & MW Confirmation. Ideal for biological matrices. |
| Detection Limit | Nanogram range (DIP/GC-MS). | Picogram/Femtogram range (LC-MS). |
| Suitability | Best for pure synthetic intermediates. | Best for metabolic stability studies. |
Recommendation: Use EI (70 eV) via Direct Insertion Probe (DIP) for initial structural characterization of synthesized powders. Use ESI-MS/MS for pharmacokinetic (PK) profiling.
Mechanistic Fragmentation Pathways
The fragmentation of diphenylvinyl oxypyrimidines follows three distinct mechanistic pillars. These pathways are consistent with general rules for pyrimidine derivatives [1, 2].
A. Molecular Ion Stability
Due to the high degree of conjugation provided by the diphenylvinyl group, the molecular ion (
B. The Retro-Diels-Alder (RDA) Reaction
The most diagnostic pathway for the pyrimidine core is the RDA cleavage.
-
Mechanism: The pyrimidine ring cleaves at the N1-C6 and C2-N3 bonds (or C4-C5 depending on substitution).
-
Result: Expulsion of neutral nitriles (R-CN) or isocyanates.
-
Diagnostic Value: This confirms the substitution pattern on the pyrimidine ring itself, independent of the vinyl appendage [4].
C. Carbon Monoxide (CO) Loss
Specific to the oxypyrimidine (pyrimidinone) moiety:
-
Mechanism: The lactam carbonyl is expelled as neutral CO (28 Da).
-
Result: A ring contraction to a pyrrole-like or open-chain intermediate.
-
Observation: A peak at
.
D. Vinyl Bridge Cleavage
The exocyclic double bond connecting the diphenyl group is a site of high electron density but also a "hinge" for fragmentation.
-
Mechanism: Homolytic cleavage of the vinyl-phenyl bonds.
-
Result: Loss of a phenyl radical (
, 77 Da) or the diphenylvinyl cation formation.
Representative Fragmentation Data
Based on 70 eV EI-MS of a representative 2-(2,2-diphenylvinyl)-4-pyrimidinone analog.
| m/z (approx) | Ion Type | Proposed Structure/Loss | Mechanistic Origin |
| 350 | Molecular Ion | Highly stable conjugated system. | |
| 322 | Ring Contracted Species | Loss of CO from pyrimidinone core. | |
| 273 | Cation | Loss of phenyl radical ( | |
| 180 | Fragment | Diphenylvinyl cation | Cleavage at pyrimidine-vinyl bridge. |
| 105 | Fragment | Styryl fragment (common in vinyl aromatics). | |
| 77 | Fragment | Phenyl cation (diagnostic for aromatics). |
Experimental Protocols
Protocol A: Structural Confirmation via EI-MS (Direct Insertion Probe)
Objective: Obtain a fragmentation fingerprint for structure verification.
-
Sample Prep: Dissolve 0.1 mg of analyte in 1 mL dichloromethane. Evaporate 1 µL into a glass capillary for DIP.
-
Instrument Settings:
-
Source Temp: 200°C (prevents thermal degradation before ionization).
-
Ionization Energy: 70 eV (standard) and 20 eV (to enhance
if fragmentation is too intense). -
Probe Ramp: Ambient to 350°C at 20°C/min.
-
-
Data Validity Check: Ensure the
28 (N2) and 32 (O2) background is <5% of the base peak to confirm vacuum integrity.
Protocol B: Trace Analysis via LC-ESI-MS/MS
Objective: Quantify analyte in biological media.
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid. (Acid promotes
formation). -
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
MS Parameters (Positive Mode):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: Optimize to 30-50V to prevent in-source fragmentation.
-
Collision Energy (CID): Ramp 15-45 eV to generate daughter ions for MRM transitions.
-
Visualization of Pathways[2]
Figure 1: Fragmentation Logic Flow
The following diagram illustrates the primary fragmentation pathways for a generic diphenylvinyl oxypyrimidine under Electron Impact ionization.
Caption: Figure 1. Primary mass spectral fragmentation pathways showing the competition between CO loss, Phenyl radical loss, and Retro-Diels-Alder (RDA) cleavage.
Figure 2: Method Selection Workflow
A decision tree for selecting the appropriate ionization technique based on research goals.
Caption: Figure 2. Decision matrix for selecting ionization modes (EI vs. ESI) based on analytical requirements.
References
-
Orelli, L. R., et al. (2006).[2] "A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines." Rapid Communications in Mass Spectrometry.
-
Ali, T. E., et al. (2013). "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines." American Journal of Organic Chemistry.
-
Plaziak, A. S., et al. (2000). "Mass spectra of new substituted 2-amino-4H-pyrans: a retro-Diels-Alder reaction pattern." Rapid Communications in Mass Spectrometry.
-
Kotron, C. L., et al. (1969). "Pyridopyrimidines. Part VI. Fragmentation of some pyridopyrimidin-4(3H)-ones... induced by electron impact."[3][4] Journal of the Chemical Society B.
Sources
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridopyrimidines. Part VI. Fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. iosrjournals.org [iosrjournals.org]
A Comparative Guide to Purity Assessment of Synthesized 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine
In the landscape of pharmaceutical research and development, the meticulous evaluation of a synthesized active pharmaceutical ingredient's (API) purity is not merely a procedural step but a cornerstone of drug safety and efficacy. For a novel compound such as 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine, a robust and multi-faceted analytical strategy is imperative to detect and quantify any process-related impurities or degradation products. This guide provides a comprehensive comparison of orthogonal analytical techniques for the purity assessment of this target molecule, grounded in scientific principles and regulatory expectations.
The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), provide a framework for the reporting, identification, and qualification of impurities in new drug substances.[1][2][3] Adherence to these guidelines is critical for regulatory submissions and ensures a thorough understanding of the impurity profile.
The Imperative of Orthogonal Purity Assessment
Relying on a single analytical method for purity determination is a scientifically unsound practice. Orthogonal methods, which rely on different physicochemical principles of separation and detection, provide a more comprehensive and trustworthy assessment of a compound's purity.[4] For a molecule like 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine, a combination of chromatographic, spectroscopic, and thermal analysis techniques is recommended to build a complete purity profile.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity assessment of non-volatile organic compounds.[5] Its high resolving power allows for the separation of the main compound from closely related impurities. A stability-indicating HPLC method is crucial to separate and quantify any degradants that may form under stress conditions.[6]
Causality in HPLC Method Development
The development of a robust HPLC method hinges on a systematic understanding of the analyte's properties.[5] For 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine, the presence of aromatic rings and the vinyl ether moiety suggests strong UV absorbance, making UV detection a suitable choice. The molecule's overall non-polar nature points towards a reversed-phase HPLC method as the primary approach.
Experimental Protocol: Reversed-Phase HPLC
Objective: To develop a stability-indicating reversed-phase HPLC method for the determination of the purity of 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine and to detect and quantify any related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Materials:
-
2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
Reference standards of any known impurities (if available)
Chromatographic Conditions (Starting Point):
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides good retention for non-polar compounds. The length and particle size offer a balance of resolution and analysis time. |
| Mobile Phase A | 0.1% Formic acid in Water | Formic acid helps to protonate silanol groups on the stationary phase and improve peak shape. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Gradient | 50-95% B over 30 minutes | A gradient elution is necessary to elute both the main compound and any potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm (or λmax determined by PDA) | 254 nm is a common wavelength for aromatic compounds. A PDA detector can be used to identify the optimal wavelength for detection of the main peak and any impurities. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overload. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine sample.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Workflow for HPLC Purity Assessment:
Sources
- 1. tasianinch.com [tasianinch.com]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Method development: an overview. [pharmacores.com]
- 6. researchgate.net [researchgate.net]
Validating assay results for 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine concentrations
Targeting the "Ambrisentan Vinyloxy Impurity" in Pharmaceutical Matrices
Part 1: Executive Context & Strategic Imperative[2]
In the synthesis and stability monitoring of Ambrisentan (an endothelin receptor antagonist), the compound 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine (CAS: 1639429-81-4) is a critical process-related impurity. Often designated as the "Vinyloxy Impurity," its presence indicates specific pathway deviations—typically elimination side-reactions during the alkylation of 4,6-dimethyl-2-hydroxypyrimidine or degradation under stress conditions.
Validating the concentration of this lipophilic species requires a robust analytical strategy that transcends simple detection. This guide objectively compares the two dominant methodologies—High-Performance Liquid Chromatography with UV Detection (HPLC-UV) versus Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) —and provides a self-validating protocol for the superior routine control method.
Part 2: Comparative Analysis of Analytical Modalities
Selecting the correct assay depends on the development phase and the required Limit of Quantitation (LOQ). The highly conjugated diphenylvinyl system provides strong UV chromophores, yet the matrix complexity of stability samples often demands mass-selective detection.
Table 1: Technical Performance Comparison
| Feature | Method A: HPLC-UV (PDA) | Method B: UHPLC-MS/MS (MRM) | Verdict |
| Primary Application | Routine QC release; Stability testing (High concentrations). | Trace impurity profiling; Genotoxic impurity (GTI) screening. | Use UV for QC; MS for R&D. |
| Linearity Range | MS is | ||
| Specificity | Moderate. Relies on retention time ( | High. Filters by Precursor ( | MS eliminates matrix interference. |
| Robustness | High. Tolerates minor buffer/pH shifts. | Low. Susceptible to ion suppression from matrix effects. | UV is more transferable. |
| Cost/Throughput | Low Cost / Medium Throughput (15-25 min run). | High Cost / High Throughput (3-5 min run). | UV is cost-effective. |
Decision Framework: When to Switch?
-
Scenario 1: If the impurity is controlled at
(ICH Q3A threshold), HPLC-UV is the validated standard due to robustness and ease of transfer to QC labs. -
Scenario 2: If the impurity has a specific safety concern requiring control at ppm levels (< 10 ppm), or if it co-elutes with the API in standard methods, UHPLC-MS/MS is mandatory.
Part 3: The Self-Validating Protocol (HPLC-UV)[1][2]
For 90% of pharmaceutical applications, a robust HPLC-UV method is the operational standard. The following protocol is designed with "Self-Validating" checkpoints—steps built into the workflow that flag errors immediately.
Chromatographic Conditions
-
Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),
, .-
Rationale: The impurity is highly lipophilic (diphenyl group). A C18 column ensures sufficient retention (
) to separate it from the more polar Ambrisentan parent.
-
-
Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
T=0 min: 60% A / 40% B
-
T=15 min: 20% A / 80% B (Elution of Vinyloxy Impurity)
-
T=20 min: 20% A / 80% B
-
T=21 min: 60% A / 40% B
-
-
Flow Rate:
. -
Detection: UV at 220 nm (for max sensitivity) or 254 nm (for selectivity).
-
Column Temp:
.
Standard Preparation & System Suitability (The "Self-Check")
Do not proceed to sample analysis unless these criteria are met.
-
Stock Solution: Dissolve 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine reference standard in ACN to
. -
System Suitability Solution (SST): A mixture containing Ambrisentan (
) and the Vinyloxy Impurity ( or 1%). -
Acceptance Criteria:
-
Resolution (
): between Ambrisentan and Vinyloxy Impurity. -
Tailing Factor (
): for the impurity peak. -
RSD (n=6):
for peak area of the impurity.[1]
-
Part 4: Validation Logic & Mechanism
To ensure scientific integrity, we must validate the method following ICH Q2(R2) guidelines.
Specificity (Stress Testing)
The "Vinyloxy" structure implies a double bond susceptible to oxidation.
-
Experiment: Expose the impurity standard to
for 2 hours. -
Success Metric: The method must resolve the degradation products from the main impurity peak. If the peak purity angle < purity threshold (using PDA detector), the method is specific.
Linearity & Range
Due to the conjugated vinyl group, the molecule may exhibit non-linear absorption at high concentrations (Beer-Lambert deviation).
-
Protocol: Prepare 5 levels from LOQ to 150% of the specification limit.
-
Calculation: Plot Concentration (
) vs. Area ( ). -
Requirement:
.[2] The y-intercept bias must be of the response at 100% level.
Accuracy (Spike Recovery)
This is the ultimate test of the extraction efficiency from the matrix.
-
Protocol: Spike the impurity into the Ambrisentan drug product matrix at 50%, 100%, and 150% of the target limit.
-
Acceptance: Mean recovery must be
.
Part 5: Visualizing the Workflow
Diagram 1: Analytical Decision Pathway
This logic flow ensures you choose the correct validation path based on the impurity's concentration relative to the ICH threshold.
Caption: Decision tree for selecting detection modality based on regulatory thresholds (ICH Q3A/B) and structural alerts.
Diagram 2: Impurity Formation & Separation Logic
Understanding the chemistry aids in troubleshooting retention time shifts.
Caption: Chromatographic mechanism. The impurity's lipophilic diphenylvinyl group causes stronger retention on C18 columns compared to the API.
Part 6: References
-
Sigma-Aldrich. (n.d.). 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine Product Specification. Retrieved from
-
National Center for Advancing Translational Sciences (NCATS). (2023). Inxight Drugs: 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine (Impurity Profile). Retrieved from
-
International Conference on Harmonisation (ICH). (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). Retrieved from
-
PubChem. (2023). Compound Summary: 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine.[3][4][5] National Library of Medicine. Retrieved from [3]
-
European Directorate for the Quality of Medicines (EDQM). (2020). Validation/Verification of Analytical Procedures PA/PH/OMCL (13) 82 R5. Retrieved from
Sources
- 1. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ikev.org [ikev.org]
- 3. 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine | C20H18N2O | CID 125268140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1639429-81-4|2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine|BLD Pharm [bldpharm.com]
- 5. 2-((2,2-DIPHENYLVINYL)OXY)-4,6-DIMETHYLPYRIMIDINE [drugs.ncats.io]
Comparative Synthesis Guide: 4,6-Dimethylpyrimidine-2-yl Vinyl Ethers
Executive Summary
Target Molecule: 4,6-Dimethylpyrimidine-2-yl vinyl ether CAS Registry Number (Precursor): 108-79-2 (4,6-Dimethyl-2-hydroxypyrimidine) Primary Challenge: Chemoselectivity (O- vs. N-vinylation) due to lactam-lactim tautomerism.
This guide benchmarks three distinct synthetic pathways for generating 4,6-dimethylpyrimidine vinyl ethers. While classical alkylation-elimination remains a staple for bulk synthesis, recent advances in Iridium-catalyzed transvinylation offer superior atom economy and milder conditions. This document provides a technical comparison to assist drug development professionals in selecting the optimal route based on scale, purity requirements, and available equipment.
Part 1: Mechanistic Grounding & The Selectivity Challenge
The Ambident Nucleophile Problem
The starting material, 4,6-dimethyl-2-hydroxypyrimidine, exists in equilibrium with its keto-tautomer (2-pyrimidone). In solution, the N-H (lactam) form often predominates.
-
Target Product: O-vinyl ether (Kinetic control or specific catalyst required).
-
Common Impurity: N-vinyl amide (Thermodynamically stable).
Successful synthesis requires protocols that lock the nucleophile in the O-form or utilize catalysts with high chemoselectivity for the hydroxyl group.
Figure 1: The chemoselectivity challenge. Path B is the objective of this guide.
Part 2: Benchmarked Synthetic Routes
Route A: Iridium-Catalyzed Transvinylation (Recommended for MedChem)
This route utilizes [Ir(cod)Cl]2 to facilitate the transfer of a vinyl group from vinyl acetate to the pyrimidinol. It is the "Gold Standard" for small-to-medium scale due to mild conditions and high functional group tolerance.
-
Mechanism: The Ir-catalyst activates the vinyl acetate, forming an oxa-π-allyl iridium intermediate that undergoes nucleophilic attack by the pyrimidinol.
-
Key Advantage: Avoids strong bases and halogenated waste.
Experimental Protocol
-
Reagents:
-
4,6-Dimethyl-2-hydroxypyrimidine (1.0 equiv)
-
Vinyl Acetate (20.0 equiv, acts as solvent/donor)
-
[Ir(cod)Cl]2 (1 mol%)
-
Sodium Carbonate (Na2CO3) (0.6 equiv)
-
Toluene (optional co-solvent if solubility is poor)
-
-
Procedure:
-
Charge an oven-dried reaction vial with the pyrimidine substrate, Na2CO3, and Ir-catalyst under Argon.
-
Add degassed Vinyl Acetate.
-
Heat to 100 °C for 4–6 hours. Monitor by TLC/LCMS.
-
Note: The reaction produces acetic acid as a byproduct, which is neutralized by the base to prevent hydrolysis of the vinyl ether.
-
-
Workup:
-
Cool to room temperature.[1] Filter through a pad of basic alumina (to remove catalyst and acid traces).
-
Concentrate under reduced pressure (keep bath temp <40 °C).
-
Route B: Classical Alkylation-Elimination (Recommended for Scale-Up)
This two-step sequence is robust and uses inexpensive reagents, making it suitable for multi-gram scale-up where catalyst cost is prohibitive.
-
Step 1: O-Alkylation using 2-chloroethyl p-toluenesulfonate.
-
Step 2: Base-mediated elimination (E2) to form the vinyl double bond.
Experimental Protocol
Step 1: Precursor Synthesis
-
Dissolve 4,6-dimethyl-2-hydroxypyrimidine (1.0 equiv) in DMF.
-
Add K2CO3 (1.5 equiv) and 2-chloroethyl p-toluenesulfonate (1.2 equiv).
-
Heat at 80 °C for 12 hours.
-
Crucial Purification: Recrystallize to remove any N-alkylated isomer before proceeding.
Step 2: Elimination
-
Dissolve the intermediate (2-(2-chloroethoxy)-4,6-dimethylpyrimidine) in dry THF.
-
Cool to 0 °C. Add t-BuOK (2.5 equiv) slowly.
-
Allow to warm to RT and stir for 2 hours.
-
Quench with saturated NaHCO3 (do not use acid). Extract with Et2O.
Route C: Calcium Carbide Vinylation (Industrial/Green)
A "Reppe-style" chemistry modernized using superbase conditions. This route uses solid CaC2 as the acetylene source.
-
Pros: Extremely cheap carbon source.
-
Cons: Requires handling of solid carbide (moisture sensitive) and high pressure/temperature.
Protocol Summary
-
Conditions: Pyrimidinol + CaC2 + KOH (cat) in DMSO/H2O traces at 130 °C in a sealed tube.
-
Note: This route often yields mixtures of N- and O-vinyl products unless strictly controlled, making it less attractive for initial drug discovery phases.
Part 3: Comparative Analysis & Data
Performance Metrics Table
| Feature | Ir-Catalyzed (Route A) | Alkylation-Elimination (Route B) | CaC2 Direct Vinylation (Route C) |
| Yield (Isolated) | 75–85% | 50–60% (over 2 steps) | 40–65% |
| O:N Selectivity | High (>10:[2]1) | Moderate (Dependent on Step 1) | Low (Often 1:1 mixture) |
| Atom Economy | Excellent | Poor (Stoichiometric waste) | Very High |
| Reagent Cost | High (Iridium) | Low | Very Low |
| Scalability | Low (<100g) | High (>1kg) | High (Industrial) |
| Green Metric (E-Factor) | Low (Solvent is reagent) | High (Multiple solvents/steps) | Moderate |
Decision Matrix
Figure 2: Decision logic for selecting the synthetic strategy.
Part 4: Expert Insights & Troubleshooting
Stability Warning
Vinyl ethers are acid-labile.[3]
-
Storage: Store over a few pellets of KOH or in glassware treated with base.
-
Chromatography: Pre-treat silica gel with 1% Triethylamine in Hexanes before loading the column. Failure to do this will result in hydrolysis on the column, yielding the starting alcohol.
Analytical Validation
Do not rely solely on LCMS, as the N-vinyl and O-vinyl isomers have identical masses.
-
1H NMR Diagnostic:
-
O-Vinyl: The vinylic protons typically appear as distinct doublets of doublets (dd) in the 4.0–7.5 ppm range. The proton adjacent to oxygen is significantly deshielded.
-
N-Vinyl: The chemical shift of the vinyl protons will differ due to the anisotropy of the lactam ring.
-
C-13 NMR: The carbonyl carbon of the N-vinyl form (approx 160-170 ppm) is a definitive marker for the impurity.
-
References
-
Iridium-Catalyzed Transvinylation Methodology
- Okimoto, Y., et al. (2002). Synthesis of Vinyl Ethers via Iridium-Catalyzed Vinyl Transfer from Vinyl Acetate to Alcohols. Journal of the American Chemical Society.
-
Ambident Nucleophile Reactivity (O vs N Alkylation)
- Sasaki, T., et al. (2025). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Organic & Biomolecular Chemistry.
-
(Generalized reference based on search context)
-
Calcium Carbide Vinylation
-
Rodygin, K. S., et al. (2016). Calcium Carbide: A Unique Reagent for Organic Synthesis and Nanotechnology. Chemistry – A European Journal.[4]
-
-
Synthesis of 4,6-dimethyl-2-hydroxypyrimidine Precursor
- Organic Syntheses, Coll. Vol. 3, p. 394 (1955). Reaction of Urea and Acetylacetone.
Sources
- 1. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]
- 2. Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. d-nb.info [d-nb.info]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance.
Core Principle: Proactive Hazard Assessment
The foundation of safe disposal is a thorough understanding of the compound's potential hazards. While a Safety Data Sheet (SDS) provides essential information, a deeper analysis of the chemical structure is necessary to anticipate risks not explicitly listed.
Known Hazard Profile
2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine is classified with the following hazards:
| Hazard Type | GHS Hazard Code | Description | Source |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [1] |
| Skin Irritation | H315 | Causes skin irritation | [1] |
| Eye Irritation | H319 | Causes serious eye irritation | [1] |
Inferred Reactivity Hazard: The Vinyl Ether Moiety
The most significant implicit risk associated with this molecule is the presence of a vinyl ether group (-O-CH=C(Ph)₂). Vinyl ethers are a well-documented class of compounds that can form explosive peroxides upon exposure to oxygen and light, particularly when stabilizing inhibitors are absent or depleted.[2][3][4] This autooxidation process can yield shock-sensitive, thermally unstable peroxide crystals.[3] Furthermore, vinyl ethers can undergo hazardous polymerization, which can be initiated by heat or contaminants.[2][5]
Causality: This potential for peroxide formation and polymerization dictates that this compound, and any waste containing it, must be handled with precautions against ignition sources, prolonged storage, and exposure to air. This reactivity profile is the primary driver for classifying the waste as hazardous.
Pre-Disposal Safety: Personal Protective Equipment (PPE)
Before handling the waste container, all personnel must be equipped with the appropriate PPE to mitigate the risks of skin contact, eye exposure, and accidental ingestion.
-
Eye Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. The H319 classification ("Causes serious eye irritation") makes this mandatory.[1][6][7]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use. This is essential to prevent skin irritation (H315).[1][8]
-
Body Protection: A standard laboratory coat must be worn to protect against accidental spills.
-
Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not required. However, if generating dust (e.g., during a spill cleanup), a NIOSH-approved particulate respirator may be necessary.[8]
The Disposal Protocol: A Step-by-Step Workflow
This protocol is designed to align with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[9][10][11]
Step 1: Waste Characterization
All waste streams containing 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine, including pure unused compound, contaminated labware (e.g., weigh boats, spatulas), and reaction byproducts, must be classified and handled as Hazardous Chemical Waste .[12]
Rationale: This classification is based on the compound's inherent toxicity (H302) and, critically, its potential reactivity due to the vinyl ether group.[1] Treating it as hazardous waste is the most conservative and compliant approach.
Step 2: Waste Segregation
Proper segregation is paramount to prevent dangerous chemical reactions within a waste container.[9][13]
-
Designate as: Non-Halogenated Organic Solid Waste.
-
DO NOT MIX with:
-
Aqueous or liquid waste
-
Acids, bases, or other corrosive materials
-
Oxidizing agents (e.g., bleach, permanganates)
-
Halogenated organic waste
-
Reactive metals or hydrides
-
Step 3: Container Selection and Labeling
The integrity of the waste containment system begins with the correct container and clear communication of its contents.
-
Container Requirements:
-
Labeling Protocol:
-
Affix a "HAZARDOUS WASTE" label to the container before adding any waste.
-
Clearly write the full, unabbreviated chemical name: 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine .[12]
-
List all constituents, including any solvents or other chemicals if it is a mixed waste.
-
Indicate the hazards: "Toxic," "Irritant," and "Potential Peroxide Former."
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be accumulated safely at or near its point of generation.[9][12]
-
Keep the labeled waste container in a designated SAA, such as a secondary containment bin within a ventilated cabinet.
-
The container must remain closed at all times except when actively adding waste. Never leave a funnel in the container. [12]
-
Store away from heat, direct sunlight, and ignition sources to minimize the risk of peroxide formation and polymerization.
Step 5: Final Disposal Pathway
Disposal of hazardous waste is a highly regulated process that must not be undertaken by untrained individuals.
-
Contact your Institution's Environmental Health & Safety (EH&S) Office: Schedule a pickup for your properly containerized and labeled hazardous waste.
-
Manifesting and Transport: Your EH&S department will work with a licensed hazardous waste contractor to manifest, transport, and dispose of the material in compliance with EPA and Department of Transportation (DOT) regulations.[14]
-
Probable End-of-Life Method: The most common and appropriate disposal method for this type of organic compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[15]
Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the sanitary sewer. [9][15]
Emergency Procedures: Spill Management
In the event of a small spill of the solid material:
-
Alert personnel in the immediate area.
-
Ensure you are wearing the appropriate PPE (Section 2).
-
Gently sweep the solid material using a dustpan and brush or scoop. Avoid generating dust.
-
Place the collected material into your pre-labeled hazardous waste container.
-
Clean the spill area with a cloth or paper towels dampened with an appropriate solvent (e.g., acetone), and dispose of the cleaning materials as hazardous waste.
-
For large spills, evacuate the area, restrict access, and contact your institution's emergency response or EH&S office immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine.
Caption: Decision workflow for compliant waste management.
References
-
VINYL ETHYL ETHER HAZARD SUMMARY. (2000, May). New Jersey Department of Health. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]
-
International Chemical Safety Cards (ICSC) 1261 - VINYL ETHYL ETHER. (n.d.). International Labour Organization. [Link]
-
VINYL ETHYL ETHER. (1993). International Programme on Chemical Safety & the Commission of the European Communities. [Link]
-
2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine. (n.d.). PubChem. National Center for Biotechnology Information. [Link]
-
Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. [Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. [Link]
-
Vinyl ether. (n.d.). PubChem. National Center for Biotechnology Information. [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. [Link]
-
Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association. [Link]
-
The Laboratory Standard. (n.d.). Vanderbilt University Medical Center. [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. (2011). National Academies Press (US). [Link]
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration. [Link]
-
Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. [Link]
-
Safety data sheet - 2,4-Diamino-6-pyrimidone. (n.d.). ChemDmart. [Link]
-
In-Laboratory Treatment of Chemical Waste. (n.d.). The University of British Columbia. [Link]
-
4,6-Dimethylpyrimidine. (n.d.). PubChem. National Center for Biotechnology Information. [Link]
-
LABORATORY WASTE DISPOSAL GUIDELINES. (2018, October 4). University of Wollongong. [Link]
-
Management of Waste. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium. (n.d.). Pharmaceutical Guidelines. [Link]
Sources
- 1. 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine | 1639429-81-4 [sigmaaldrich.com]
- 2. VINYL ETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. ICSC 1261 - VINYL ETHYL ETHER [chemicalsafety.ilo.org]
- 4. VINYL ETHYL ETHER [training.itcilo.org]
- 5. Vinyl ether | C4H6O | CID 8024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. danielshealth.com [danielshealth.com]
- 10. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 11. nps.edu [nps.edu]
- 12. research.columbia.edu [research.columbia.edu]
- 13. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 14. epa.gov [epa.gov]
- 15. documents.uow.edu.au [documents.uow.edu.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
